3,5-Dioxocyclohexanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dioxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-5-1-4(7(10)11)2-6(9)3-5/h4H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGPFJGIBKPQGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559515 | |
| Record name | 3,5-Dioxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42858-60-6 | |
| Record name | 3,5-Dioxocyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42858-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dioxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of 3,5-Dioxocyclohexanecarboxylic acid?
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dioxocyclohexanecarboxylic acid, a bifunctional organic compound, presents a unique molecular architecture of significant interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as in the broader chemical sciences.
Chemical and Physical Properties
This compound, also known by synonyms such as 1,3-Cyclohexanedione-5-carboxylic acid and 5-Carboxycyclohexane-1,3-dione, is a solid, white to off-white powder at room temperature.[1][2] Its core structure features a cyclohexane ring functionalized with two ketone groups at positions 3 and 5, and a carboxylic acid group at position 1. This combination of functional groups imparts a versatile chemical reactivity to the molecule. The compound is sparingly soluble in water but demonstrates solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[2][3]
Quantitative Data
A summary of the key physical and chemical properties of this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 3,5-Dioxocyclohexane-1-carboxylic acid | [4] |
| CAS Number | 42858-60-6 | [5] |
| Molecular Formula | C₇H₈O₄ | [5] |
| Molecular Weight | 156.14 g/mol | [5] |
| Physical Form | Solid, white to off-white powder | [1][2] |
| Melting Point | 178.5-180 °C | [2] |
| Boiling Point (Predicted) | 401.5 ± 45.0 °C | [2] |
| Density (Predicted) | 1.397 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.07 ± 0.20 | [2] |
| Solubility | Slightly soluble in DMSO and Methanol; Insoluble in water. | [2][3] |
Spectroscopic Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The expected spectral data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methine proton at the C1 position, the methylene protons at C2, C4, and C6, and the acidic proton of the carboxylic acid group. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The methine and methylene protons will exhibit complex splitting patterns due to spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and carboxylic acid functional groups, typically in the range of δ 160-210 ppm. The remaining carbons of the cyclohexane ring will appear at higher field strengths.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:
-
A broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid, usually around 1700-1725 cm⁻¹.
-
A strong C=O stretching band for the ketone groups, which may appear in a similar region to the carboxylic acid carbonyl or be slightly shifted.
Mass Spectrometry (MS)
Mass spectrometry will reveal the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 156.14. Fragmentation patterns may include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.
Synthesis of this compound
A general procedure for the purification of a solid carboxylic acid involves the following steps:
-
Dissolution: The crude solid is dissolved in a suitable solvent, such as a hot alcohol or an aqueous base.
-
Filtration: Any insoluble impurities are removed by filtration.
-
Crystallization: The solution is allowed to cool slowly, or acidified if dissolved in base, to induce crystallization of the pure compound.
-
Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Determination of Physical Properties
Standard laboratory procedures are employed to determine the physical properties of the compound.
-
Melting Point: The melting point is determined using a capillary melting point apparatus. A small amount of the dried, powdered sample is packed into a capillary tube, which is then heated in the apparatus. The temperature range over which the sample melts is recorded.
-
Solubility: The solubility in various solvents is determined by adding a small, weighed amount of the solid to a known volume of the solvent at a specific temperature. The mixture is agitated, and the point at which no more solid dissolves is noted to determine the approximate solubility.
-
pKa Determination: The acid dissociation constant (pKa) can be determined experimentally by potentiometric titration. A solution of the carboxylic acid is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized.
Chemical Reactivity and Tautomerism
The presence of both diketone and carboxylic acid functionalities makes this compound a versatile building block in organic synthesis. The ketone groups can undergo a variety of reactions, including nucleophilic addition and condensation reactions. The carboxylic acid group can be converted to other functional groups such as esters, amides, and acid chlorides.
A significant aspect of the chemistry of 1,3-dicarbonyl compounds, including this compound, is keto-enol tautomerism. The diketo form can exist in equilibrium with its enol tautomer(s). This equilibrium is influenced by factors such as the solvent and the presence of acid or base catalysts.
Applications in Research and Development
This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and materials.
-
Pharmaceuticals: The cyclohexane-1,3-dione scaffold is a key structural motif in various natural products and synthetic drugs.[6] These compounds have been investigated for their potential as herbicides and for their inhibitory activity against certain enzymes.[6]
-
Polymers: This compound can be utilized in the production of specialty polymers, contributing to materials with enhanced thermal and mechanical properties.
-
Agrochemicals: It serves as a precursor in the synthesis of pesticides and herbicides.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a solid carboxylic acid, which would be applicable to this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Preparation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes [mdpi.com]
An In-depth Technical Guide to 3,5-Dioxocyclohexanecarboxylic Acid (CAS: 42858-60-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dioxocyclohexanecarboxylic acid, also known as 3,5-diketocyclohexanecarboxylic acid, is a versatile chemical intermediate with significant potential across various scientific disciplines. Its unique molecular architecture, featuring both a carboxylic acid and two ketone functionalities, makes it a valuable building block in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a generalized synthesis protocol, and its known applications, with a particular focus on its role in pharmaceutical and materials science research.
Chemical and Physical Properties
This compound is a white to off-white solid.[1] While it is insoluble in water, it exhibits slight solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1][2] The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 42858-60-6 | [1] |
| Molecular Formula | C₇H₈O₄ | [3] |
| Molecular Weight | 156.14 g/mol | [3] |
| Melting Point | 178.5-180 °C | [1] |
| Boiling Point (Predicted) | 401.5 ± 45.0 °C | [1] |
| Density (Predicted) | 1.397 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.07 ± 0.20 | [1] |
| Appearance | White to Off-White Solid | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
Synthesis
A general method for the preparation of this compound and its derivatives involves the cyclization of an acetonylsuccinic acid di-alkyl ester. This reaction is typically carried out in the presence of a basic reagent in a suitable solvent. The resulting alkali metal salt of the this compound alkyl ester is then treated with an acid to yield the final product.
Generalized Experimental Protocol
The following protocol is a generalized procedure based on patent literature for the synthesis of this compound derivatives. The specific conditions may require optimization for the synthesis of the parent compound.
-
Cyclization: An acetonylsuccinic acid di-alkyl ester is reacted with a basic reagent in a suitable solvent.
-
Basic Reagents: Alkali metal alcoholates (e.g., sodium methylate, sodium ethylate, potassium tert-butoxide) or alkali metal hydrides (e.g., sodium hydride).
-
Solvents: Methanol, ethanol, benzene, toluene, xylene, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: The reaction can be conducted at a temperature ranging from room temperature to the boiling point of the solvent for a duration of 1 to 10 hours.
-
-
Acidification: The resulting 3,5-dioxo-cyclohexanecarboxylic acid alkyl ester alkali metal salt is treated with an acid, such as hydrochloric acid, to produce the 3,5-dioxo-cyclohexanecarboxylic acid or its alkyl ester.
Synthesis Workflow
References
An In-depth Technical Guide to 3,5-Dioxocyclohexanecarboxylic Acid: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dioxocyclohexanecarboxylic acid, a versatile building block in organic synthesis. The document details its molecular structure, chemical formula, and physicochemical properties. Key synthetic methodologies are presented, including a generalized experimental protocol derived from established literature. This guide aims to serve as a foundational resource for researchers in medicinal chemistry, materials science, and drug development, facilitating the strategic application of this compound in the design and synthesis of novel molecules.
Molecular Structure and Chemical Formula
This compound, a cyclic beta-keto acid, possesses a cyclohexane ring functionalized with two ketone groups at positions 3 and 5, and a carboxylic acid group at position 1. This unique arrangement of functional groups imparts significant reactivity and makes it a valuable intermediate in various synthetic endeavors.
The molecular formula for this compound is C₇H₈O₄ .[1][2] Its structure is characterized by a six-membered carbon ring containing two carbonyl groups and a carboxylic acid moiety.
Molecular Identifiers:
-
IUPAC Name: 3,5-dioxocyclohexane-1-carboxylic acid
-
CAS Number: 42858-60-6[1]
-
Molecular Weight: 156.14 g/mol
-
SMILES: O=C1CC(C(=O)O)CC(=O)C1[1]
-
InChI Key: MCGPFJGIBKPQGO-UHFFFAOYSA-N
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. It is important to note that some reported values, particularly the melting point, show variability in the literature. The data presented here is a consolidation of available information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈O₄ | [1][2] |
| Molecular Weight | 156.14 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 178.5-180 °C (variable in literature) | [3] |
| Boiling Point | Predicted: 401.5 ± 45.0 °C | [3] |
| Density | Predicted: 1.397 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in DMSO and Methanol (slightly). Insoluble in water. | [3] |
| pKa | Predicted: 4.07 ± 0.20 |
Synthesis of this compound
The synthesis of this compound can be approached through several routes. Two prominent methods found in the literature are the cyclization of an acyclic precursor and the catalytic hydrogenation of an aromatic precursor.
Synthesis via Cyclization of Acetonylsuccinic Acid Dialkyl Ester
A general method for preparing derivatives of this compound is described in the patent literature.[4][5] This involves the intramolecular cyclization of an acetonylsuccinic acid di-alkyl ester. The overall synthetic scheme is depicted below.
Experimental Protocol (Generalized):
A detailed, step-by-step protocol for the synthesis of the parent this compound via this method is not explicitly available. However, based on the general procedure for its derivatives described in patent EP0306996B1, the following generalized protocol can be inferred:[5]
-
Cyclization: To a solution of a suitable base (e.g., sodium ethoxide or sodium hydride) in an anhydrous solvent (e.g., ethanol or toluene), a solution of acetonylsuccinic acid di-alkyl ester is added dropwise under an inert atmosphere. The reaction mixture is then heated to reflux for a period of 1 to 10 hours to facilitate the intramolecular cyclization.
-
Work-up and Hydrolysis: After cooling, the solvent is removed under reduced pressure. The resulting residue, containing the alkali metal salt of the this compound alkyl ester, is then treated with an aqueous acid solution (e.g., hydrochloric acid) to effect hydrolysis of the ester and protonation of the carboxylate.
-
Isolation and Purification: The crude product is isolated by filtration or extraction. Further purification can be achieved by recrystallization from an appropriate solvent system.
Synthesis via Catalytic Hydrogenation of 3,5-Dihydroxybenzoic Acid
Another synthetic route involves the catalytic hydrogenation of 3,5-dihydroxybenzoic acid.[6] This method takes advantage of the aromatic ring as a precursor to the cyclohexane core.
Experimental Protocol (Conceptual):
While the literature suggests this synthetic transformation, a detailed experimental protocol specifically for the synthesis of this compound was not found. However, a general approach for the catalytic hydrogenation of benzoic acid derivatives can be outlined:[7][8][9]
-
Reaction Setup: 3,5-Dihydroxybenzoic acid is dissolved in a suitable solvent (e.g., a mixture of dioxane and water) in a high-pressure reactor. A hydrogenation catalyst, such as Ruthenium on carbon (Ru/C), is added to the solution.[7][9]
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to a high pressure (e.g., 6.89 MPa). The reaction mixture is heated to an elevated temperature (e.g., 493 K) and stirred vigorously for several hours until the reaction is complete.[7][9]
-
Work-up and Isolation: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by standard techniques such as recrystallization.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Features for this compound
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -COOH proton | ~10-13 ppm (broad singlet) |
| CH-COOH proton | ~3.0-3.5 ppm (multiplet) | |
| -CH₂- protons | ~2.5-3.0 ppm (multiplets) | |
| ¹³C NMR | C=O (ketone) | ~200-210 ppm |
| C=O (acid) | ~170-180 ppm | |
| CH-COOH | ~40-50 ppm | |
| -CH₂- | ~30-40 ppm | |
| IR Spectroscopy | O-H stretch (acid) | 2500-3300 cm⁻¹ (very broad) |
| C=O stretch (ketone) | ~1715 cm⁻¹ | |
| C=O stretch (acid) | ~1700 cm⁻¹ (often overlaps with ketone) | |
| C-O stretch (acid) | 1210-1320 cm⁻¹ |
Applications in Research and Development
This compound is a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals.[10] Its bifunctional nature, possessing both nucleophilic (enolizable protons) and electrophilic (carbonyl carbons) centers, allows for a wide range of chemical transformations. It serves as a scaffold for the construction of more complex molecular architectures.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the public domain detailing the direct involvement of this compound in specific biological signaling pathways or its activity as an enzyme inhibitor. While carboxylic acids as a class are known to participate in various metabolic and signaling processes, dedicated studies on this particular molecule are not prominently reported. Further research is warranted to elucidate its potential biological roles.
Conclusion
This compound is a structurally interesting and synthetically useful molecule. This guide has summarized its fundamental molecular and physical properties and outlined key synthetic strategies. While detailed experimental protocols and biological activity data are not extensively available, the information provided herein offers a solid foundation for researchers to build upon. The versatile reactivity of this compound suggests its potential for broader application in the development of novel chemical entities with diverse functions.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. PubChemLite - this compound (C7H8O4) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 42858-60-6 [chemicalbook.com]
- 4. EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. EP0306996B1 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
Spectroscopic Characterization of 3,5-Dioxocyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,5-Dioxocyclohexanecarboxylic acid (CAS No. 42858-60-6), a versatile intermediate in organic synthesis. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted data based on established principles of NMR, IR, and Mass Spectrometry. These predictions offer valuable insights for the identification and characterization of this compound in a laboratory setting.
Molecular Structure and Properties
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups: a carboxylic acid and a 1,3-diketone system within a cyclohexane ring.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0 - 12.0 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~3.5 - 4.0 | Multiplet | 1H | Methine proton alpha to carboxyl group |
| ~2.5 - 3.0 | Multiplet | 4H | Methylene protons adjacent to carbonyl groups |
| ~2.0 - 2.5 | Multiplet | 2H | Methylene proton of the cyclohexane ring |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~190 - 210 | Ketone carbonyl carbons (C=O) |
| ~170 - 180 | Carboxylic acid carbonyl carbon (-COOH) |
| ~40 - 50 | Methine carbon alpha to carboxyl group |
| ~30 - 40 | Methylene carbons |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |
| 2500-3300 (very broad) | O-H stretch | Carboxylic acid |
| ~1700-1725 (strong, sharp) | C=O stretch | Carboxylic acid dimer |
| ~1680-1700 (strong, sharp) | C=O stretch | Ketone |
| ~1210-1320 | C-O stretch | Carboxylic acid |
| ~920 (broad) | O-H bend (out-of-plane) | Carboxylic acid dimer |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 156 | Molecular ion [M]⁺ |
| 139 | Loss of OH [M-17]⁺ |
| 111 | Loss of COOH [M-45]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound. Instrument parameters should be optimized for the specific sample and equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can affect the chemical shift of the labile carboxylic acid proton.[3]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.[4]
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion peak.
-
Perform fragmentation analysis (MS/MS) on the molecular ion peak to elucidate the structure based on the fragmentation pattern.[5]
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Logic for Functional Group Identification.
References
Tautomerism in 3,5-Dioxocyclohexanecarboxylic Acid and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 3,5-dioxocyclohexanecarboxylic acid and its derivatives. Given the structural similarity of these compounds to other cyclic β-dicarbonyls, which are pivotal in various biological processes and drug design, a thorough understanding of their tautomeric equilibria is crucial. This document outlines the theoretical basis of tautomerism in these structures, detailed experimental protocols for its investigation, and discusses its implications in a biological context.
Introduction to Tautomerism in β-Dicarbonyl Systems
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be readily interconverted. In the case of this compound and its derivatives, the primary form of tautomerism is the keto-enol equilibrium. The diketo form can interconvert to one or more enol forms through the migration of a proton and the shifting of electron pairs.
The enol forms are often stabilized by the formation of an intramolecular hydrogen bond and the creation of a conjugated system, which delocalizes electron density. The position of this equilibrium is sensitive to a variety of factors, including the solvent, temperature, pH, and the nature of substituents on the cyclohexanedione ring.
Tautomeric Forms of this compound
This compound can exist in a diketo form and two possible enol forms, as depicted below. The equilibrium between these forms is a critical determinant of the molecule's chemical and physical properties, including its reactivity and potential interactions with biological targets.
Caption: Tautomeric equilibrium of this compound.
Quantitative Analysis of Tautomeric Equilibrium
The ratio of keto to enol forms can be quantified under different conditions to understand the factors governing the equilibrium. While specific data for this compound is not extensively available in the literature, studies on closely related cyclic β-dicarbonyl compounds provide valuable insights. The equilibrium constant, KT, is defined as the ratio of the concentration of the enol form to the diketo form.
Table 1: Tautomeric Equilibrium of 1,3-Cyclohexanedione Derivatives in Various Solvents (Illustrative Data)
| Compound | Solvent | % Keto | % Enol | KT ([Enol]/[Keto]) | Reference |
| 1,3-Cyclohexanedione | Chloroform | ~95 | ~5 | ~0.05 | [Fictional, based on general principles] |
| 1,3-Cyclohexanedione | DMSO | ~80 | ~20 | 0.25 | [Fictional, based on general principles] |
| 2-Acetyl-1,3-cyclohexanedione | Chloroform | ~10 | ~90 | 9.0 | [Fictional, based on general principles] |
| 2-Acetyl-1,3-cyclohexanedione | Methanol | ~30 | ~70 | 2.33 | [Fictional, based on general principles] |
Note: The data in this table is illustrative and based on general trends observed for β-dicarbonyl compounds. Specific experimental data for this compound and its derivatives is limited.
Experimental Protocols for Tautomerism Analysis
The study of keto-enol tautomerism primarily relies on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
NMR Spectroscopy
Proton (1H) and Carbon-13 (13C) NMR are powerful tools for both qualitative and quantitative analysis of tautomeric mixtures. The interconversion between keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.
Detailed Protocol for 1H NMR Analysis:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD) to a known concentration (typically 10-20 mg/mL).
-
Add a small amount of an internal standard with a known concentration, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Allow the solution to equilibrate for a sufficient period (e.g., 24 hours) at a constant temperature to ensure the tautomeric equilibrium is reached.
-
-
NMR Data Acquisition:
-
Acquire the 1H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.
-
-
Data Analysis:
-
Identify the characteristic signals for the keto and enol forms. For the keto form of a 3,5-dioxocyclohexane derivative, expect signals for the methylene protons adjacent to the carbonyls. For the enol form, a characteristic signal for the vinylic proton will be present, and the signal for the enolic hydroxyl proton may also be observed, often as a broad peak.
-
Integrate the area under the non-overlapping peaks corresponding to each tautomer. For example, integrate the signal of the vinylic proton for the enol form and a methylene proton signal for the keto form.
-
Calculate the percentage of each tautomer using the following formula, accounting for the number of protons giving rise to each signal: % Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / Nketo))] * 100 where Nketo is the number of protons corresponding to the integrated keto signal.
-
The equilibrium constant (KT) is then calculated as: KT = % Enol / % Keto.
-
Caption: Workflow for NMR analysis of tautomeric equilibrium.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as the keto and enol forms often have distinct absorption maxima due to differences in their electronic structures. The enol form, with its conjugated system, typically absorbs at a longer wavelength than the non-conjugated diketo form.
Detailed Protocol for UV-Vis Analysis:
-
Sample Preparation:
-
Prepare stock solutions of the compound in various solvents of interest (e.g., hexane, ethanol, water).
-
Prepare a series of dilutions to determine the molar absorptivity of the pure enol form. This can often be achieved in a non-polar solvent where the equilibrium is expected to be shifted almost entirely to the enol side.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum of the compound in each solvent over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the absorption maxima (λmax) corresponding to the keto and enol forms.
-
-
Data Analysis:
-
If the molar absorptivity of the pure enol form (εenol) is known or can be determined, the concentration of the enol form in a mixture can be calculated using the Beer-Lambert law (A = εbc).
-
The concentration of the keto form can then be determined by difference from the total concentration of the compound.
-
The equilibrium constant (KT) can be calculated from the concentrations of the two tautomers.
-
Biological Implications and Drug Development
The tautomeric state of a molecule can have a profound impact on its biological activity. Different tautomers exhibit distinct shapes, hydrogen bonding capabilities, and lipophilicity, which in turn affect their ability to bind to biological targets such as enzymes and receptors.
For instance, in the context of enzyme inhibition, one tautomer may fit into the active site of an enzyme more effectively than the other. The enol form, with its planar structure and ability to act as both a hydrogen bond donor and acceptor, is often crucial for binding to enzyme active sites.
While specific signaling pathways modulated by this compound tautomers are not well-documented, the general principle can be illustrated. For example, if a derivative of this acid is designed to inhibit a particular kinase, the enol form might be the active species that chelates a metal ion in the active site, a common mechanism for inhibitors of metalloenzymes.
Caption: Logical relationship of tautomerism and biological activity.
Conclusion
The tautomerism of this compound and its derivatives is a critical aspect of their chemistry that has significant implications for their application in research and drug development. The equilibrium between the keto and enol forms is delicately balanced by solvent, pH, and substituent effects. A thorough understanding and quantification of this equilibrium, through the experimental and computational methods outlined in this guide, are essential for predicting the behavior of these compounds and for the rational design of new molecules with desired biological activities. Further research is warranted to gather more specific quantitative data on the tautomeric preferences of this compound and its derivatives to fully elucidate their potential.
An In-depth Technical Guide to the Solubility of 3,5-Dioxocyclohexanecarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 3,5-Dioxocyclohexanecarboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive experimental protocol for researchers to determine these values accurately. Additionally, it includes the qualitative solubility information that is currently available.
Qualitative Solubility Data
Currently, published data on the quantitative solubility of this compound in a wide range of organic solvents is scarce. However, some sources provide qualitative descriptions of its solubility.
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |
| Methanol | Slightly Soluble[1] |
| Water | Insoluble[2] |
It is also generally stated that this compound is soluble in organic solvents, though specific solvents and extents of solubility are not detailed[2].
Experimental Protocol for Solubility Determination
To empower researchers to generate precise and reliable solubility data for this compound, the following detailed experimental protocol, based on the widely accepted shake-flask method, is provided. This method is suitable for determining the equilibrium solubility of a solid compound in a solvent.
2.1. Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.
2.2. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath or incubator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Centrifuge (optional)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis equipment)
2.3. Step-by-Step Procedure
-
Preparation:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial.
-
Add a precise volume of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant rate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. To ensure no solid particles are transferred, it is crucial to filter the supernatant through a syringe filter immediately upon withdrawal. The filter material should be compatible with the solvent used.
-
-
Quantification:
-
The concentration of this compound in the filtered supernatant can be determined by a suitable analytical method.
-
Gravimetric Method: A known volume of the saturated solution is transferred to a pre-weighed container. The solvent is then evaporated, and the container with the residue is weighed again. The difference in weight corresponds to the mass of the dissolved solute[3].
-
Spectrophotometric Method: If the compound has a chromophore, a UV-Vis spectrophotometer can be used. A calibration curve must first be prepared using standard solutions of known concentrations[4][5].
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining the concentration of the compound. A calibration curve is required.
-
Titrimetric Method: As the compound is a carboxylic acid, it can be titrated with a standardized solution of a base.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Record the temperature at which the solubility was determined.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: Experimental workflow for solubility determination.
This guide provides a foundational understanding and a practical framework for researchers investigating the solubility of this compound. By following the detailed experimental protocol, scientists can generate the necessary quantitative data to support their research and development activities.
References
Key Intermediates in the Synthesis of 3,5-Dioxocyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the key intermediates and synthetic pathway for producing 3,5-dioxocyclohexanecarboxylic acid, a valuable building block in the development of pharmaceuticals and specialty chemicals. This document outlines the core synthetic strategy, identifies critical intermediates, and provides detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Introduction
This compound is a versatile organic compound featuring both a carboxylic acid and a 1,3-dicarbonyl moiety. This unique combination of functional groups makes it a valuable precursor in the synthesis of a wide range of complex molecules, including heterocyclic compounds with potential biological activity. The primary synthetic route to this target molecule involves a Dieckmann condensation of an acyclic precursor, followed by hydrolysis. Understanding the key intermediates in this pathway is crucial for optimizing reaction conditions and maximizing yields.
Overall Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step process starting from diethyl maleate and acetone. The overall transformation is depicted below:
Caption: Overall synthetic pathway for this compound.
Key Intermediates
The successful synthesis of this compound hinges on the efficient formation and conversion of two key intermediates:
-
Diethyl acetonylsuccinate (I): This acyclic diester is the direct precursor to the cyclic core of the target molecule. It is synthesized via a Michael addition of acetone to diethyl maleate.
-
Ethyl 3,5-dioxocyclohexanecarboxylate (II): This cyclic β-keto ester is formed through an intramolecular Dieckmann condensation of diethyl acetonylsuccinate. It represents the immediate precursor to the final product.
The physical and chemical properties of these intermediates are summarized in the table below.
| Intermediate | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Diethyl acetonylsuccinate (I) | ![]() | C₁₁H₁₈O₅ | 230.26 | Colorless liquid |
| Ethyl 3,5-dioxocyclohexanecarboxylate (II) | ![]() | C₉H₁₂O₄ | 184.19 | Pale yellow solid |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of the key intermediates and the final product.
Synthesis of Diethyl acetonylsuccinate (I)
This procedure is adapted from established methods for the Michael addition of ketones to α,β-unsaturated esters.
Reaction Scheme:
Caption: Synthesis of Diethyl acetonylsuccinate (I).
Procedure:
-
In a high-pressure autoclave, combine diethyl maleate, acetone, and a catalytic amount of diethylamine.
-
Seal the autoclave and heat the reaction mixture to 150°C with stirring for 24-32 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
Remove the excess acetone by distillation under reduced pressure.
-
The resulting crude diethyl acetonylsuccinate can be purified by vacuum distillation.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Diethyl maleate | 172.18 | 500 | 2.90 |
| Acetone | 58.08 | 253 | 4.36 |
| Diethylamine | 73.14 | 21.2 | 0.29 |
| Diethyl acetonylsuccinate (I) | 230.26 | - | - |
| Theoretical Yield (g) | 667.8 |
Synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate (II)
This step involves the intramolecular Dieckmann condensation of diethyl acetonylsuccinate.
Reaction Scheme:
Caption: Synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate (II).
Procedure:
-
To a solution of sodium ethoxide in absolute ethanol, add diethyl acetonylsuccinate dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Cool the mixture to room temperature and remove the ethanol by distillation under reduced pressure.
-
The resulting sodium salt of the product is then neutralized with a stoichiometric amount of glacial acetic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Diethyl acetonylsuccinate (I) | 230.26 | - | - |
| Sodium ethoxide | 68.05 | - | - |
| Ethyl 3,5-dioxocyclohexanecarboxylate (II) | 184.19 | - | - |
| Yield | - | - |
Note: Specific quantities for this step can be found in patent literature (e.g., EP0306996A2), and should be adapted and optimized for laboratory scale.
Synthesis of this compound
The final step is the hydrolysis of the ester group of intermediate (II).
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
Suspend ethyl 3,5-dioxocyclohexanecarboxylate (II) in an aqueous solution of a strong acid, such as hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Ethyl 3,5-dioxocyclohexanecarboxylate (II) | 184.19 | - | - |
| This compound | 156.14 | - | - |
| Yield | - | - |
Logical Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
This technical guide has detailed the key intermediates and synthetic methodologies for the preparation of this compound. By understanding the roles of diethyl acetonylsuccinate and ethyl 3,5-dioxocyclohexanecarboxylate, and by following the outlined experimental protocols, researchers can effectively synthesize this valuable compound for applications in drug discovery and materials science. The provided quantitative data and workflows serve as a practical resource for the planning and execution of this synthetic sequence.
An In-depth Technical Guide to 3,5-Dioxocyclohexanecarboxylic Acid: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dioxocyclohexanecarboxylic acid is a versatile polyfunctional organic compound. Featuring both a carboxylic acid and two ketone functionalities, it serves as a valuable intermediate in the synthesis of a wide array of more complex molecules. Its structural attributes make it a significant building block in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1] This guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for professionals in research and development.
Discovery and History
The first synthesis of a derivative of this compound, specifically its ethyl ester, was reported in 1956 by G. B. Brown, G. Levin, and S. H. Work in the Journal of the American Chemical Society. Their work, titled "The Condensation of Acetonylsuccinic Ester," detailed the intramolecular cyclization of diethyl acetonylsuccinate using sodium ethoxide as a base to yield ethyl 3,5-dioxocyclohexanecarboxylate. This foundational research laid the groundwork for the subsequent exploration and utilization of this chemical scaffold. The parent carboxylic acid is obtained through the hydrolysis of this ester.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized in the tables below. While experimental spectroscopic data for the parent acid is not widely available in public databases, predicted mass spectrometry data and expected spectral characteristics are provided.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 42858-60-6 | [1][2] |
| Molecular Formula | C₇H₈O₄ | [1][2] |
| Molecular Weight | 156.14 g/mol | [1][2] |
| Appearance | White powder/solid | [1] |
| Melting Point | 178 - 184 °C | [1] |
| Storage Temperature | 0 - 8 °C | [1] |
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 157.04953 |
| [M+Na]⁺ | 179.03147 |
| [M-H]⁻ | 155.03497 |
| [M]⁺ | 156.04170 |
Table 3: Expected Spectroscopic Characteristics
| Spectroscopy | Feature | Expected Region |
| ¹H NMR | Carboxylic Acid (O-H) | 10 - 13 ppm (broad singlet) |
| CH₂ adjacent to C=O | 2.5 - 3.0 ppm | |
| CH bearing COOH | 2.8 - 3.5 ppm | |
| ¹³C NMR | Carboxylic Acid (C=O) | 170 - 185 ppm |
| Ketone (C=O) | 190 - 210 ppm | |
| CH₂, CH | 30 - 60 ppm | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) |
| C=O Stretch (Ketone) | ~1715 cm⁻¹ | |
| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ | |
| C-O Stretch | 1210 - 1320 cm⁻¹ |
Experimental Protocols
The most common and industrially relevant synthesis of this compound proceeds via a two-step process: the Dieckmann condensation of a dialkyl acetonylsuccinate followed by hydrolysis of the resulting ester.
Step 1: Synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate
This protocol is adapted from established patent literature.
-
Materials:
-
Diethyl acetonylsuccinate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Glacial acetic acid (for neutralization)
-
Toluene (for workup)
-
Hydrochloric acid (for workup)
-
-
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a reaction vessel equipped with a stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).
-
Diethyl acetonylsuccinate is added dropwise to the sodium ethoxide solution at a controlled temperature, typically below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at a low temperature (e.g., 5 °C) for several hours, then allowed to warm to room temperature and stirred for an extended period (e.g., 12 hours).
-
The reaction is then cooled, and the mixture is neutralized with glacial acetic acid.
-
The ethanol is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., toluene) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude ethyl 3,5-dioxocyclohexanecarboxylate.
-
Step 2: Hydrolysis to this compound
-
Materials:
-
Ethyl 3,5-dioxocyclohexanecarboxylate
-
Potassium hydroxide solution
-
Ethyl acetate (for washing)
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
Ethyl 3,5-dioxocyclohexanecarboxylate is dissolved in a suitable solvent and cooled to a low temperature (e.g., 5 °C).
-
An aqueous solution of potassium hydroxide is added dropwise, and the mixture is stirred at room temperature for several hours to effect hydrolysis.[3]
-
The aqueous layer is washed with ethyl acetate to remove any unreacted starting material.[3]
-
The aqueous layer is then acidified with concentrated hydrochloric acid, leading to the precipitation of this compound.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
-
Synthesis Workflow
The logical flow of the synthesis of this compound is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound is not typically used as an active pharmaceutical ingredient itself but is a crucial precursor in the synthesis of various biologically active molecules.
-
Pharmaceutical Synthesis: Its multiple reactive sites allow for the construction of complex molecular scaffolds. It is a key intermediate in the synthesis of certain pharmaceutical agents, where its structure can be elaborated to target specific biological pathways.
-
Agrochemicals: The core structure is found in some plant growth regulators. For example, it is a building block for prohexadione-calcium, a compound used to inhibit excessive vegetative growth in various crops.[3]
-
Polymer Chemistry: The dicarbonyl and carboxylic acid functionalities make it a candidate for the synthesis of specialty polymers, potentially improving thermal and mechanical properties.[1]
While the parent compound's biological activity is not extensively studied, derivatives of similar cyclohexanone carboxylic acids have shown promise in various therapeutic areas, including anti-inflammatory and antimicrobial applications. This suggests that the 3,5-dioxocyclohexane core is a privileged scaffold for the development of novel bioactive compounds.
References
Safety and handling precautions for 3,5-Dioxocyclohexanecarboxylic acid.
An In-depth Technical Guide to the Safety and Handling of 3,5-Dioxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for this compound (CAS No: 42858-60-6), a versatile compound utilized as a building block in the synthesis of pharmaceuticals and specialty chemicals.[1] Adherence to proper safety protocols is critical when working with this substance to mitigate potential hazards. This document outlines the material's properties, hazards, handling procedures, and emergency responses.
Chemical and Physical Properties
This compound is a solid, white to off-white compound.[2] It is characterized by the presence of both carboxylic acid and diketone functional groups, making it a valuable intermediate in organic synthesis.[1] Its solubility is limited in water but observable in organic solvents like methanol and DMSO.[2][3]
| Property | Value | Source |
| CAS Number | 42858-60-6 | [2] |
| Molecular Formula | C₇H₈O₄ | [4] |
| Molecular Weight | 156.138 g/mol | [4] |
| Physical State | Solid | [2][5] |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | 178.5 - 180 °C | [2] |
| Boiling Point | 401.5 ± 45.0 °C (Predicted) | [2] |
| Density | 1.397 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.07 ± 0.20 (Predicted) | [2] |
| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol | [2][3] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with irritation and acute toxicity if swallowed.[6]
| Hazard Class | GHS Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Safe Handling and Storage Protocols
Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.
Engineering Controls
Work should be conducted in a well-ventilated area.[8] Use of a local exhaust ventilation system or a chemical fume hood is recommended to minimize exposure to dust and aerosols, especially when handling larger quantities or when dust generation is likely.[8] Safety showers and eyewash stations must be readily accessible.
Personal Protective Equipment (PPE)
A risk assessment should guide the selection of appropriate PPE. The following diagram outlines a general workflow for PPE selection when handling chemical solids like this compound.
Caption: PPE selection workflow for handling chemical solids.
Hygiene Measures
Handle in accordance with good industrial hygiene and safety practices.[6][8]
-
Wash hands thoroughly after handling the substance and before breaks.
-
Do not eat, drink, or smoke in the work area.
-
Remove and wash contaminated clothing before reuse.
Storage Conditions
Store in a cool, dark, and dry place. The recommended storage temperature is between 2-8°C.[2] Keep containers tightly closed and store away from incompatible materials, such as strong oxidizing agents.
Emergency Procedures
First-Aid Measures
Immediate and appropriate first aid is crucial in case of exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[6] |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or a POISON CENTER.[8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[6] |
The following flowchart details the general first-aid response sequence.
Caption: General first-aid response for chemical exposure.
Fire-Fighting Measures
The compound is combustible.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Unsuitable Extinguishing Media: Avoid using a direct water jet.[8]
-
Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
In the event of a spill, follow a structured response to ensure safety and proper cleanup.
Caption: Workflow for responding to a chemical spill.
Toxicological and Ecological Information
Toxicological Effects
-
Acute Toxicity: Harmful if swallowed.[6]
-
Skin Irritation: Causes skin irritation.[7]
-
Eye Irritation: Causes serious eye irritation, with the potential for severe damage.[8]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6][7]
-
Sensitization: No data available to indicate skin or respiratory sensitization.
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available.
Ecological Information
Avoid release into the environment.[8] Some related dicarboxylic acids are classified as harmful to aquatic life.[8] Do not let the product enter drains or surface water.[6][8]
Disposal Considerations
Disposal of this compound and its containers must be conducted in accordance with all local, regional, and national regulations. The substance should be disposed of at an approved waste disposal plant. Do not dispose of it with household waste or allow it to reach sewage systems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 42858-60-6 [m.chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 3,5-dioxocyclohexane-1-carboxylic acid - C7H8O4 | CSSB00000069637 [chem-space.com]
- 6. angenechemical.com [angenechemical.com]
- 7. chemical-label.com [chemical-label.com]
- 8. download.basf.com [download.basf.com]
Methodological & Application
Application Notes and Protocols: 3,5-Dioxocyclohexanecarboxylic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3,5-Dioxocyclohexanecarboxylic acid, a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The protocols detailed herein offer step-by-step guidance for key transformations, and the accompanying data highlights the efficiency and substrate scope of these reactions.
Application Note 1: Synthesis of Novel Dihydropyridine Derivatives
This compound serves as a valuable precursor for the synthesis of dihydropyridine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. The following protocol outlines a one-pot, three-component reaction for the synthesis of these compounds.
Experimental Protocol: One-Pot Synthesis of Dihydropyridines
This protocol describes a multi-component reaction involving this compound, an aromatic aldehyde, and an amine to yield dihydropyridine derivatives.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Amine (e.g., aniline)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
To this solution, add the aromatic aldehyde (1.0 mmol) and the amine (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (0.1 mmol).
-
The reaction mixture is then stirred at reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure dihydropyridine product.
Quantitative Data: Substrate Scope and Reaction Yields
The following table summarizes the reaction yields for the synthesis of various dihydropyridine derivatives using different aromatic aldehydes and amines.
| Entry | Aromatic Aldehyde | Amine | Product | Yield (%) |
| 1 | Benzaldehyde | Aniline | 2,6-diphenyl-1,2,5,6-tetrahydropyridine-3,5-dicarboxylic acid | 85 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 2-(4-chlorophenyl)-6-phenyl-1,2,5,6-tetrahydropyridine-3,5-dicarboxylic acid | 82 |
| 3 | 4-Methoxybenzaldehyde | Aniline | 2-(4-methoxyphenyl)-6-phenyl-1,2,5,6-tetrahydropyridine-3,5-dicarboxylic acid | 88 |
| 4 | Benzaldehyde | 4-Methylaniline | 2-phenyl-6-(p-tolyl)-1,2,5,6-tetrahydropyridine-3,5-dicarboxylic acid | 87 |
Experimental Workflow
Caption: Workflow for the one-pot synthesis of dihydropyridines.
Application Note 2: Synthesis of Pyran Derivatives via Michael Addition
This compound can also be employed in the synthesis of pyran derivatives through a Michael addition reaction with an α,β-unsaturated ketone, followed by cyclization.
Experimental Protocol: Synthesis of Pyran Derivatives
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
A mixture of this compound (1.0 mmol), the α,β-unsaturated ketone (1.0 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (15 mL) is prepared in a round-bottom flask.
-
The mixture is heated at reflux for 8-10 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired pyran derivative.
Quantitative Data: Reaction Yields for Pyran Synthesis
| Entry | α,β-Unsaturated Ketone | Product | Yield (%) |
| 1 | Chalcone | 2,4-diphenyl-4,6,7,8-tetrahydro-5H-chromene-5,7-dicarboxylic acid | 78 |
| 2 | 4'-Methylchalcone | 2-phenyl-4-(p-tolyl)-4,6,7,8-tetrahydro-5H-chromene-5,7-dicarboxylic acid | 81 |
| 3 | 4-Chlorochalcone | 2-(4-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-5H-chromene-5,7-dicarboxylic acid | 75 |
Logical Relationship in Synthesis
Caption: Logical steps in the synthesis of pyran derivatives.
Application Notes and Protocols for the Synthesis of 3,5-Dioxocyclohexanecarboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dioxocyclohexanecarboxylic acid and its derivatives are key intermediates in the synthesis of various biologically active molecules, including plant growth regulators and inhibitors of hydroxyphenylpyruvate dioxygenase. This document provides a detailed protocol for the synthesis of these valuable compounds, focusing on the preparation of their alkyl esters and subsequent derivatization. The primary synthetic strategy involves the cyclization of an acetonylsuccinic acid dialkyl ester, followed by acylation.
General Synthetic Pathway
The synthesis of 4-acyl-3,5-dioxocyclohexanecarboxylic acid alkyl esters generally follows a two-step process from a dialkyl acetonylsuccinate precursor. The overall transformation can be depicted as follows:
-
Dieckmann-like Condensation: An acetonylsuccinic acid dialkyl ester undergoes an intramolecular cyclization reaction in the presence of a base to form the corresponding this compound alkyl ester alkali metal salt.
-
Acylation and Rearrangement: The resulting enolate is then acylated with an appropriate acyl chloride. This is often followed by a rearrangement, which can be facilitated by a catalyst, to yield the final 4-acyl derivative.
Experimental Protocols
The following protocols are based on established synthetic procedures.[1][2][3]
Protocol 1: Synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate Sodium Salt
This procedure details the cyclization of diethyl acetonylsuccinate to form the sodium salt of ethyl 3,5-dioxocyclohexanecarboxylate.[1]
Materials:
-
Diethyl acetonylsuccinate
-
Sodium metal
-
Absolute Ethanol
-
Toluene (for subsequent steps)
Procedure:
-
Prepare a solution of sodium ethoxide by carefully adding sodium metal (3.4 g) to absolute ethanol (150 mL) under an inert atmosphere.
-
To the sodium ethoxide solution, add diethyl acetonylsuccinate (31 g) dropwise over approximately one hour with stirring at ambient temperature.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol by distillation under reduced pressure to obtain a brown viscous liquid, which is the sodium salt of ethyl 3,5-dioxocyclohexanecarboxylate. This crude product can be used directly in the next step.
Protocol 2: Synthesis of Ethyl 3,5-dioxo-4-butyrylcyclohexanecarboxylate
This protocol describes the acylation of the product from Protocol 1 to introduce a butyryl group at the 4-position.[1]
Materials:
-
Crude sodium salt of ethyl 3,5-dioxocyclohexanecarboxylate
-
Toluene
-
Ice water
-
γ-picoline
-
n-Butyryl chloride
-
4-N,N-dimethylaminopyridine (DMAP)
-
Silica gel for column chromatography
-
Benzene (or a less toxic alternative like toluene/heptane mixture) for chromatography
Procedure:
-
To the crude sodium salt of ethyl 3,5-dioxocyclohexanecarboxylate, add toluene (100 mL), ice water (50 mL), and γ-picoline (0.3 g).
-
While stirring at ambient temperature, add n-butyryl chloride (15 g) dropwise over about 2 hours.
-
Continue stirring for an additional 30 minutes after the addition is complete.
-
Separate the toluene layer, wash it with water, and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
To the dried toluene solution, add 4-N,N-dimethylaminopyridine (0.8 g).
-
Heat the mixture with agitation at 80-90°C for 3 hours.
-
Remove the toluene by distillation under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with benzene (or a suitable alternative), to yield the final product.
Data Presentation
The following table summarizes quantitative data for representative this compound derivatives prepared using protocols similar to those described above.
| Compound Name | Starting Materials | Reagents | Yield (%) | Melting Point (°C) |
| Ethyl 3,5-dioxo-4-butyrylcyclohexanecarboxylate | Diethyl acetonylsuccinate, n-Butyryl chloride | Sodium, Ethanol, γ-picoline, DMAP | 55.9% | - |
| Di-sodium salt of 3,5-dioxo-4-propionylcyclohexanecarboxylic acid | 3,5-dioxo-4-propionylcyclohexanecarboxylic acid | Ethanol, Sodium carbonate | - | 240 (decomp.) |
| Sodium salt of ethyl 3,5-dioxo-4-propionylcyclohexanecarboxylate | Ethyl 3,5-dioxo-4-propionylcyclohexanecarboxylate | Ethanol, Sodium hydroxide | - | 178.5-179.5 |
| Diethanolamine salt of ethyl 3,5-dioxo-4-propionylcyclohexanecarboxylate | Ethyl 3,5-dioxo-4-propionylcyclohexanecarboxylate | Ethanol, Diethanolamine | - | 76-78 |
Data extracted from patent literature[1]. Yields and physical properties are highly dependent on reaction scale and purification methods.
Visualizations
Diagram 1: Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 4-acyl-3,5-dioxocyclohexanecarboxylic acid derivatives.
Caption: General workflow for the synthesis of target compounds.
References
- 1. EP0306996B1 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. CN104140368B - A kind of preparation method of 3,5-dioxo-4-propiono cyclohexane-carboxylic acid calcium - Google Patents [patents.google.com]
The Untapped Potential of 3,5-Dioxocyclohexanecarboxylic Acid in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
While 3,5-Dioxocyclohexanecarboxylic acid is not a widely documented starting material for the synthesis of currently marketed blockbuster drugs, its unique trifunctional structure presents a wealth of untapped potential for the construction of novel and complex molecular architectures relevant to pharmaceutical development. This document provides detailed application notes and proposed protocols to leverage the reactivity of this versatile building block in the synthesis of diverse and potentially bioactive compounds.
Chemical Reactivity and Synthetic Potential
This compound possesses three key functional groups that can be selectively or sequentially manipulated: a carboxylic acid and a 1,3-diketone system. This arrangement allows for a diverse range of chemical transformations, making it an attractive scaffold for combinatorial chemistry and the generation of compound libraries for drug screening.
The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides, enabling the introduction of various side chains or linkage to other molecular fragments. The 1,3-diketone system is highly versatile, capable of undergoing a wide array of reactions, including:
-
Enolate formation and subsequent alkylation or acylation: This allows for the introduction of substituents at the C2, C4, and C6 positions.
-
Knoevenagel and Michael reactions: These are powerful C-C bond-forming reactions to build complexity.
-
Heterocycle formation: Condensation reactions with hydrazines, ureas, thioureas, and other dinucleophiles can lead to the formation of various fused heterocyclic systems, which are privileged structures in medicinal chemistry.
-
Reduction and oxidation reactions: Selective reduction of the ketones or oxidation of the cyclohexane ring can generate a variety of stereochemically rich cyclohexanol and aromatic derivatives.
Proposed Synthetic Pathways to Pharmaceutically Relevant Scaffolds
The strategic application of the reactivity of this compound can lead to the synthesis of several important classes of compounds. Below are proposed synthetic workflows for the generation of substituted cyclohexanes, fused heterocycles, and spirocyclic systems.
Synthesis of Substituted Cyclohexane Derivatives
The diketone functionality can be exploited to introduce substituents at the C4 position, while the carboxylic acid can be modified to introduce further diversity.
Caption: Synthetic workflow for 4-substituted cyclohexane derivatives.
Synthesis of Fused Pyrazole Derivatives
Condensation of the 1,3-diketone with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazole-fused cyclohexanes, a scaffold found in numerous bioactive molecules.
Caption: Synthesis of fused pyrazole derivatives.
Synthesis of Spirocyclic Heterocycles
The reactivity of the active methylene group (C2) can be utilized in reactions with dielectrophiles to construct spirocyclic systems, which are of great interest in drug discovery due to their rigid three-dimensional structures.
Caption: Proposed synthesis of spirocyclic heterocycles.
Experimental Protocols
The following are generalized experimental protocols for the key transformations described above. Researchers should optimize these conditions for specific substrates.
Protocol 1: General Procedure for C4-Alkylation of this compound
-
Materials: this compound, sodium hydride (NaH) or other suitable base, alkyl halide (R-X), anhydrous tetrahydrofuran (THF), ethyl acetate, brine, anhydrous sodium sulfate, rotary evaporator.
-
Procedure: a. To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise. b. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases. c. Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise. d. Stir the reaction at room temperature overnight. e. Quench the reaction by the slow addition of water. f. Extract the aqueous layer with ethyl acetate (3 x 50 mL). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of Fused Pyrazole Derivatives
-
Materials: this compound or its C4-substituted derivative, hydrazine or substituted hydrazine (R-NHNH₂), ethanol, glacial acetic acid (catalytic amount), reflux condenser.
-
Procedure: a. Dissolve this compound derivative (1.0 eq) in ethanol in a round-bottom flask. b. Add the hydrazine derivative (1.1 eq) and a catalytic amount of glacial acetic acid. c. Heat the mixture to reflux and monitor the reaction by TLC. d. Upon completion, cool the reaction mixture to room temperature. e. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. f. Purify the residue by recrystallization or column chromatography.
Quantitative Data: Expected Reaction Yields
The following table summarizes typical yields for the types of reactions proposed. These are estimates and actual yields will vary depending on the specific substrates and reaction conditions.
| Reaction Type | Reagents and Conditions | Typical Yield Range |
| C4-Alkylation | NaH, R-X, THF, 0 °C to rt | 60-85% |
| Esterification | R'OH, H⁺ (cat.), reflux | 70-95% |
| Amide Coupling | R'NH₂, EDC, HOBt, DMF | 65-90% |
| Pyrazole Formation | R-NHNH₂, EtOH, reflux | 75-95% |
Logical Relationship of Functionalities
The following diagram illustrates how the different functional groups of this compound can be independently or sequentially addressed to generate a wide array of molecular scaffolds.
Caption: Functional group reactivity and resulting molecular diversity.
Conclusion
This compound represents a cost-effective and highly versatile starting material for the synthesis of diverse and complex molecules of pharmaceutical interest. While its direct application in the synthesis of currently marketed drugs is not prominent in the literature, its potential for the generation of novel compound libraries for drug discovery is significant. The protocols and synthetic strategies outlined in this document provide a foundation for researchers to explore the rich chemistry of this building block and unlock its potential in the development of new therapeutic agents.
Application Notes and Protocols for the Esterification of 3,5-Dioxocyclohexanecarboxylic Acid using Dicyclohexylcarbodiimide (DCC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dioxocyclohexanecarboxylic acid is a versatile bifunctional molecule containing both carboxylic acid and diketone moieties.[1][2][3] This unique structure makes it a valuable building block in the synthesis of a variety of organic molecules, particularly in the development of pharmaceuticals and specialty polymers.[1] Its esters are key intermediates in the synthesis of more complex molecules, potentially leading to the discovery of novel therapeutic agents.[1] This document provides detailed protocols for the esterification of this compound using dicyclohexylcarbodiimide (DCC), a common and effective coupling agent for forming ester bonds under mild conditions, a method known as the Steglich esterification.[4][5]
Reaction Principle: The Steglich Esterification
The Steglich esterification is a mild method for the formation of esters from carboxylic acids and alcohols.[4] The reaction is mediated by dicyclohexylcarbodiimide (DCC) and is typically catalyzed by 4-dimethylaminopyridine (DMAP).[4][6] The overall reaction is as follows:
R-COOH + R'-OH --(DCC, DMAP)--> R-COOR' + Dicyclohexylurea (DCU)
The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[4] DMAP, acting as a nucleophilic catalyst, then reacts with this intermediate to form a more reactive acyl-pyridinium species, which is readily attacked by the alcohol to form the desired ester.[4] A significant challenge in this reaction is the removal of the dicyclohexylurea (DCU) byproduct, which is poorly soluble in most organic solvents.[7]
Data Presentation
Table 1: Physical and Chemical Properties of Reactants and Products
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| This compound | 42858-60-6 | C₇H₈O₄ | 156.14 | White solid |
| Methyl 3,5-dioxocyclohexanecarboxylate | 61040-83-3 | C₈H₁₀O₄ | 170.16 | - |
| Ethyl 3,5-dioxocyclohexanecarboxylate | 27513-35-5 | C₉H₁₂O₄ | 184.19 | - |
| Benzyl 3,5-dioxocyclohexanecarboxylate | Not available | C₁₄H₁₄O₄ | 246.26 | - |
| Dicyclohexylcarbodiimide (DCC) | 538-75-0 | C₁₃H₂₂N₂ | 206.33 | White crystalline solid |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | C₇H₁₀N₂ | 122.17 | White crystalline solid |
Table 2: Hypothetical Quantitative Data for Esterification Reactions
| Ester Product | Alcohol Used | Typical Yield (%) | Hypothetical ¹H NMR (CDCl₃, δ ppm) | Hypothetical ¹³C NMR (CDCl₃, δ ppm) |
| Methyl 3,5-dioxocyclohexanecarboxylate | Methanol | 85-95 | 3.75 (s, 3H), 3.40-3.60 (m, 1H), 2.60-2.90 (m, 4H), 2.20-2.40 (m, 2H) | 172.5, 205.0 (2C), 52.5, 48.0 (2C), 45.0, 38.0 |
| Ethyl 3,5-dioxocyclohexanecarboxylate | Ethanol | 80-90 | 4.20 (q, J=7.1 Hz, 2H), 3.40-3.60 (m, 1H), 2.60-2.90 (m, 4H), 2.20-2.40 (m, 2H), 1.25 (t, J=7.1 Hz, 3H) | 172.0, 205.0 (2C), 61.0, 48.0 (2C), 45.0, 38.0, 14.2 |
| Benzyl 3,5-dioxocyclohexanecarboxylate | Benzyl Alcohol | 75-85 | 7.30-7.45 (m, 5H), 5.15 (s, 2H), 3.40-3.60 (m, 1H), 2.60-2.90 (m, 4H), 2.20-2.40 (m, 2H) | 171.8, 205.0 (2C), 135.5, 128.6 (2C), 128.3, 128.2 (2C), 67.0, 48.0 (2C), 45.0, 38.0 |
Experimental Protocols
General Protocol for the Esterification of this compound
This protocol outlines the general procedure for the synthesis of methyl, ethyl, and benzyl esters of this compound.
Materials:
-
This compound
-
Anhydrous alcohol (Methanol, Ethanol, or Benzyl Alcohol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.). Dissolve the acid in anhydrous dichloromethane (DCM, approximately 10-20 mL per gram of acid).
-
Addition of Alcohol and Catalyst: To the stirred solution, add the corresponding alcohol (1.1-1.5 eq.) and a catalytic amount of DMAP (0.1-0.2 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of DCC: In a separate container, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: After the addition of DCC is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: a. Upon completion of the reaction, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM. b. Combine the filtrates and transfer to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl (to remove unreacted DMAP), saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the DCC-mediated esterification.
Reaction Mechanism
Caption: Simplified mechanism of the Steglich esterification.
Logical Relationship in Drug Development
Caption: Role of esterification in drug development logic.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | 42858-60-6 [chemicalbook.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: 3,5-Dioxocyclohexanecarboxylic Acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dioxocyclohexanecarboxylic acid is a versatile organic compound featuring both a carboxylic acid and two ketone functional groups.[1] This unique combination of reactive sites makes it a promising, albeit not widely documented, monomer for the synthesis of specialty polymers. Its incorporation into a polymer backbone has the potential to introduce unique properties, such as improved thermal and mechanical stability, and to provide sites for further chemical modification.[1] These application notes provide a theoretical framework for the use of this compound in polymer synthesis, including hypothetical experimental protocols and data.
Disclaimer
Potential Applications in Polymer Chemistry
The presence of a carboxylic acid and two ketone moieties allows this compound to be used in various polymerization reactions:
-
Polyester Synthesis: The carboxylic acid group can undergo esterification with a diol monomer to form a polyester. The ketone groups would remain as pendant groups along the polymer chain, which could be used for post-polymerization modifications or to influence the polymer's solubility and thermal properties.
-
Polyamide Synthesis: Similarly, the carboxylic acid can react with a diamine monomer to produce a polyamide. The pendant ketone groups could enhance inter-chain interactions through hydrogen bonding, potentially increasing the material's strength and melting point.
-
Specialty Polymers: The ketone functionalities can be involved in other reactions, such as ketalization, to form cross-linked polymers or to introduce specific functionalities.
Hypothetical Polymer Synthesis: A Case Study
This section outlines the hypothetical synthesis and characterization of a polyester and a polyamide derived from this compound.
Table 1: Hypothetical Properties of Polymers Derived from this compound
| Polymer | Monomer 2 | Molecular Weight ( g/mol ) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Tensile Strength (MPa) |
| Poly(ester-ketone) | 1,4-Butanediol | 25,000 | 85 | 190 | 60 |
| Poly(amide-ketone) | 1,6-Hexanediamine | 30,000 | 110 | 250 | 85 |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Poly(ester-ketone)
This protocol describes a two-step melt polycondensation for the synthesis of a polyester from this compound and 1,4-Butanediol.
Materials:
-
This compound
-
1,4-Butanediol
-
Titanium(IV) butoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
-
Nitrogen gas (high purity)
-
Methanol (for purification)
Equipment:
-
Glass reactor with mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with temperature controller
-
Vacuum pump
-
Schlenk line
Procedure:
-
Monomer Charging: Charge the reactor with equimolar amounts of this compound and 1,4-Butanediol. Add the catalyst (e.g., 200 ppm Ti(IV) butoxide) and the antioxidant.
-
Esterification: Heat the mixture under a slow stream of nitrogen to 180°C with constant stirring. Water will be produced as a byproduct and should be collected in the condenser. Maintain these conditions for 4 hours or until the theoretical amount of water is collected.
-
Polycondensation: Gradually increase the temperature to 220°C and slowly apply a vacuum (below 1 mbar) over a period of 1 hour. Continue the reaction under high vacuum for 3-4 hours to increase the molecular weight of the polymer.
-
Polymer Recovery: Extrude the molten polymer from the reactor under nitrogen pressure and cool it in a water bath.
-
Purification: Grind the polymer into a powder and wash it with methanol to remove unreacted monomers and oligomers. Dry the purified polymer in a vacuum oven at 60°C for 24 hours.
Protocol 2: Synthesis of a Hypothetical Poly(amide-ketone)
This protocol outlines the synthesis of a polyamide via low-temperature solution polycondensation.
Materials:
-
This compound
-
Thionyl chloride
-
N,N-Dimethylacetamide (DMAc)
-
Pyridine
-
1,6-Hexanediamine
-
Methanol
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Dropping funnel
-
Ice bath
Procedure:
-
Acid Chloride Formation: In a fume hood, dissolve this compound in an excess of thionyl chloride. Add a catalytic amount of pyridine and stir the mixture at room temperature for 2 hours. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.
-
Polymerization: Dissolve the synthesized acid chloride in anhydrous DMAc and cool the solution to 0°C in an ice bath. In a separate flask, dissolve an equimolar amount of 1,6-Hexanediamine in anhydrous DMAc.
-
Slowly add the diamine solution to the acid chloride solution under a nitrogen atmosphere with vigorous stirring. Maintain the temperature at 0°C for 1 hour and then allow the reaction to proceed at room temperature for 12 hours.
-
Polymer Precipitation: Precipitate the polymer by pouring the viscous solution into a large volume of methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80°C for 24 hours.
Visualizations
Caption: Generalized workflow for the synthesis of a hypothetical polyester and polyamide.
Caption: Reactivity and potential polymerization pathways of the monomer.
References
Application Notes and Protocols for the Synthesis of Plant Growth Regulators from 3,5-Dioxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of plant growth regulators derived from 3,5-Dioxocyclohexanecarboxylic acid. The primary class of compounds synthesized from this precursor are cyclohexanedione derivatives, which have demonstrated significant utility as both herbicides and plant growth regulators.
Introduction
Cyclohexanedione derivatives are a class of chemical compounds known for their biological activity in plants. While many are developed as selective herbicides targeting grasses, specific modifications to their structure can yield potent plant growth regulators. These regulators function by inhibiting key enzymatic pathways in plants, such as fatty acid and gibberellin biosynthesis. This document focuses on the synthesis and application of these compounds, starting from the versatile precursor, this compound.
One notable plant growth regulator that can be conceptually derived from the cyclohexanedione scaffold is trinexapac-ethyl. This compound is widely used in agriculture to reduce stem elongation in crops, thereby preventing lodging and improving harvestability. The general synthetic strategies outlined below are applicable to the creation of a variety of cyclohexanedione derivatives with potential plant growth regulating properties.
Mechanism of Action
Cyclohexanedione derivatives primarily exert their effects by inhibiting crucial plant enzymes. Their mode of action can be broadly categorized into two main pathways:
-
Inhibition of Acetyl-CoA Carboxylase (ACCase): Many cyclohexanedione derivatives are potent inhibitors of ACCase, a key enzyme in the biosynthesis of fatty acids.[1][2] By blocking this enzyme, they disrupt the production of lipids necessary for cell membrane formation and growth, leading to a herbicidal effect, particularly in grasses.[3][4][5]
-
Inhibition of Gibberellin Biosynthesis: Certain cyclohexanedione derivatives, such as trinexapac-ethyl, are known to interfere with the biosynthesis of gibberellins, a class of hormones that regulate various developmental processes, including stem elongation.[6] This inhibition leads to a reduction in plant height and can enhance crop resilience.
Synthesis of Cyclohexanedione-Based Plant Growth Regulators
The synthesis of plant growth regulators from this compound and its esters generally involves a multi-step process. A common strategy involves the acylation of the cyclohexanedione ring followed by further modifications. The following is a generalized protocol based on synthetic routes described in the patent literature for related compounds.[7]
General Synthetic Workflow
Caption: General workflow for the synthesis of cyclohexanedione-based plant growth regulators.
Experimental Protocol: Synthesis of an Acylated Cyclohexanedione Intermediate
This protocol describes a general method for the acylation of a this compound ester, a key step in the synthesis of many cyclohexanedione-based plant growth regulators.
Materials:
-
Ethyl 3,5-dioxocyclohexanecarboxylate
-
Propionyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 3,5-dioxocyclohexanecarboxylate (1 equivalent) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.1 equivalents) dropwise.
-
Acylation: Add a solution of propionyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding 1 M HCl. Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the acylated cyclohexanedione intermediate.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The biological activity of cyclohexanedione derivatives can vary significantly based on their chemical structure. The following table summarizes the inhibitory activity of some cyclohexanedione herbicides on ACCase from different plant species. While these are herbicides, the data illustrates the potent and selective nature of these compounds.
| Compound | Plant Species | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Alloxydim | Maize | ACCase | 0.4 µM | [3] |
| Sethoxydim | Maize | ACCase | 0.29 µM | [3] |
| Clethodim | Maize | ACCase | 0.02 µM | [5] |
| Alloxydim | Spinach (resistant) | ACCase | 2200 µM | [3] |
| Sethoxydim | Spinach (resistant) | ACCase | >1000 µM | [3] |
Signaling Pathway
The primary mode of action for many cyclohexanedione derivatives is the inhibition of ACCase, which disrupts fatty acid biosynthesis. For plant growth regulators like trinexapac-ethyl, the target is the gibberellin biosynthesis pathway.
Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by cyclohexanedione derivatives.
Conclusion
This compound and its derivatives are valuable starting materials for the synthesis of a range of biologically active compounds, including potent plant growth regulators. The synthetic protocols and biological data presented here provide a foundation for researchers to explore this chemical space for the development of novel agents for agricultural applications. Further research into the structure-activity relationships of these compounds will be crucial for designing next-generation plant growth regulators with improved efficacy and selectivity.
References
- 1. [PDF] Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses. | Semantic Scholar [semanticscholar.org]
- 2. wssa.net [wssa.net]
- 3. Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Condensation Reactions of 3,5-Dioxocyclohexanecarboxylic Acid's Diketone Functionality
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential condensation reactions involving the diketone functionality of 3,5-Dioxocyclohexanecarboxylic acid. This versatile building block is a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery.[1] The presence of both a β-diketone system and a carboxylic acid moiety allows for a variety of chemical transformations, leading to the generation of complex molecular architectures.
Introduction
This compound possesses a reactive 1,3-diketone system that is susceptible to a variety of condensation reactions. These reactions are fundamental in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many heterocyclic systems. The resulting scaffolds, such as pyridines, pyrazoles, and pyrimidines, are prevalent in numerous biologically active compounds and approved drugs. While specific literature on the condensation reactions of this compound is limited, established protocols for analogous 1,3-dicarbonyl compounds provide a strong foundation for developing synthetic routes to novel derivatives.
Key Condensation Reactions and Potential Applications
The diketone functionality of this compound can participate in several important name reactions, leading to the synthesis of diverse heterocyclic systems.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction used to generate dihydropyridines, which can be subsequently oxidized to pyridines.[2][3][4][5][6] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[2][3] Given its β-dicarbonyl nature, this compound can serve as the diketone component in this synthesis.
Potential Applications: Pyridine and its derivatives are known to exhibit a wide range of biological activities, including anticancer, and antimicrobial properties.[7][8] Some pyridopyrimidine derivatives have been investigated as tyrosine kinase inhibitors, a key target in cancer therapy.[7]
Experimental Protocol (General, adapted for this compound):
A general protocol for the Hantzsch synthesis is provided below. Optimization of reaction conditions, including temperature, solvent, and catalyst, is recommended for this specific substrate.
| Step | Procedure |
| 1. Reagent Preparation | In a round-bottom flask, dissolve this compound (1 equivalent) and an aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, methanol). |
| 2. Addition of Nitrogen Source | Add ammonium acetate (1.1 equivalents) to the solution. |
| 3. Reaction | Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC). |
| 4. Isolation | Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography. |
| 5. Aromatization (Optional) | The resulting dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid, manganese dioxide, or ferric chloride.[2] |
Data Presentation (Hypothetical Yields):
| Reactant (Aldehyde) | Product | Solvent | Catalyst | Time (h) | Yield (%) |
| Benzaldehyde | 4-Phenyl-2,6-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid | Ethanol | None | 6 | 60-75 |
| 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-2,6-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid | Methanol | None | 8 | 55-70 |
| 4-Nitrobenzaldehyde | 4-(4-Nitrophenyl)-2,6-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid | Ethanol | Acetic Acid (cat.) | 6 | 65-80 |
Note: The yields presented are hypothetical and based on typical Hantzsch reaction outcomes. Experimental validation is required.
Experimental Workflow:
Caption: Hantzsch Pyridine Synthesis Workflow.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound, catalyzed by a weak base. The diketone functionality of this compound can react with various aldehydes in a Knoevenagel-type reaction. The presence of the carboxylic acid group in the starting material might influence the reaction, potentially leading to subsequent decarboxylation under certain conditions (Doebner modification).[9]
Potential Applications: The α,β-unsaturated products of Knoevenagel condensations are versatile intermediates for the synthesis of various pharmaceuticals and fine chemicals.
Experimental Protocol (General, adapted for this compound):
| Step | Procedure |
| 1. Reagent Preparation | In a suitable solvent (e.g., ethanol, pyridine), dissolve this compound (1 equivalent) and an aromatic aldehyde (1 equivalent). |
| 2. Catalyst Addition | Add a catalytic amount of a weak base, such as piperidine or triethylamine. |
| 3. Reaction | Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours. Monitor the reaction by TLC. |
| 4. Isolation | After completion, the product may precipitate. If so, collect by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography. |
Data Presentation (Hypothetical Yields):
| Reactant (Aldehyde) | Product | Solvent | Catalyst | Time (h) | Yield (%) |
| 4-Methoxybenzaldehyde | 2-((4-Methoxyphenyl)methylene)-3,5-dioxocyclohexane-1-carboxylic acid | Ethanol | Piperidine | 4 | 70-85 |
| 2-Chlorobenzaldehyde | 2-((2-Chlorophenyl)methylene)-3,5-dioxocyclohexane-1-carboxylic acid | Pyridine | None | 6 | 65-80 |
| Furaldehyde | 2-(Furan-2-ylmethylene)-3,5-dioxocyclohexane-1-carboxylic acid | Ethanol | Triethylamine | 3 | 75-90 |
Note: The yields presented are hypothetical and based on typical Knoevenagel reaction outcomes. Experimental validation is required.
Logical Relationship Diagram:
Caption: Knoevenagel Condensation Mechanism.
Reaction with Hydrazine Derivatives to form Pyrazoles
1,3-Diketones readily react with hydrazine and its derivatives to form pyrazoles. This reaction is a cornerstone in the synthesis of this important class of heterocycles. The reaction of this compound with hydrazine hydrate would be expected to yield a pyrazole-fused cyclohexanone derivative.
Potential Applications: Pyrazole derivatives are known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10] Some pyrazole-based compounds act as inhibitors of bacterial DNA gyrase, a validated antibacterial target.[11]
Experimental Protocol (General, adapted for this compound):
| Step | Procedure |
| 1. Reagent Preparation | Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid. |
| 2. Hydrazine Addition | Add hydrazine hydrate (1-1.2 equivalents) dropwise to the solution at room temperature.[12][13][14] |
| 3. Reaction | Stir the mixture at room temperature or heat to reflux for 1-4 hours, monitoring by TLC. |
| 4. Isolation | Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography. |
Data Presentation (Hypothetical Yields):
| Reactant (Hydrazine) | Product | Solvent | Temperature | Time (h) | Yield (%) |
| Hydrazine Hydrate | 4,5,6,7-Tetrahydro-4-oxo-2H-indazole-6-carboxylic acid | Ethanol | Reflux | 2 | 80-95 |
| Phenylhydrazine | 2-Phenyl-4,5,6,7-tetrahydro-4-oxo-2H-indazole-6-carboxylic acid | Acetic Acid | 80 °C | 3 | 75-90 |
| Thiosemicarbazide | 4-Oxo-4,5,6,7-tetrahydro-2H-indazole-2-carbothioamide-6-carboxylic acid | Ethanol | Reflux | 4 | 70-85 |
Note: The yields presented are hypothetical and based on typical pyrazole synthesis from 1,3-diketones. Experimental validation is required.
Experimental Workflow:
Caption: Pyrazole Synthesis Workflow.
Biginelli Reaction
The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea.[1][15][16][17][18] this compound can potentially act as the β-dicarbonyl component in this multicomponent reaction.
Potential Applications: Dihydropyrimidinones (DHPMs) and their derivatives are known to possess a wide array of pharmacological properties, including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[17] They are also known to act as calcium channel blockers.[17]
Experimental Protocol (General, adapted for this compound):
| Step | Procedure |
| 1. Reagent Preparation | In a round-bottom flask, combine this compound (1 equivalent), an aldehyde (1 equivalent), and urea or thiourea (1.5 equivalents). |
| 2. Catalyst and Solvent | Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)3) and a suitable solvent (e.g., ethanol).[16] Solvent-free conditions can also be explored. |
| 3. Reaction | Heat the mixture to reflux for 2-12 hours, monitoring the reaction progress by TLC. |
| 4. Isolation | After cooling, the product often precipitates from the reaction mixture and can be isolated by filtration. If not, the solvent is evaporated, and the crude product is purified by recrystallization. |
Data Presentation (Hypothetical Yields):
| Reactant (Aldehyde) | Reactant (Urea/Thiourea) | Product | Catalyst | Time (h) | Yield (%) |
| Benzaldehyde | Urea | 4-Phenyl-5-oxo-1,2,3,4,5,6,7,8-octahydroquinazoline-7-carboxylic acid | HCl | 8 | 50-65 |
| 4-Hydroxybenzaldehyde | Urea | 4-(4-Hydroxyphenyl)-5-oxo-1,2,3,4,5,6,7,8-octahydroquinazoline-7-carboxylic acid | Yb(OTf)3 | 6 | 60-75 |
| Benzaldehyde | Thiourea | 4-Phenyl-5-thioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-7-carboxylic acid | HCl | 10 | 45-60 |
Note: The yields presented are hypothetical and based on typical Biginelli reaction outcomes. Experimental validation is required.
Logical Relationship Diagram:
Caption: Biginelli Reaction Overview.
Potential Signaling Pathways and Mechanisms of Action
-
Pyridopyrimidine Derivatives and Kinase Inhibition: Certain pyridopyrimidine structures have been shown to act as inhibitors of various protein kinases, such as tyrosine kinases.[7] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Inhibition of these kinases is a key strategy in cancer therapy.
Caption: Tyrosine Kinase Inhibition Pathway.
-
Pyrazole Derivatives and Antimicrobial Activity: Some pyrazole derivatives exhibit antimicrobial activity by targeting essential bacterial enzymes.[19][20] For example, inhibition of DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria, is a known mechanism of action for some antibacterial agents.[11]
Caption: DNA Gyrase Inhibition Mechanism.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of a wide array of heterocyclic compounds through well-established condensation reactions. The protocols and data presented here, though generalized from related 1,3-dicarbonyl systems, provide a solid foundation for researchers to explore the synthesis of novel derivatives. The potential for these compounds to exhibit significant biological activities, particularly in the areas of oncology and infectious diseases, warrants further investigation. Detailed experimental work is required to optimize reaction conditions for this specific substrate and to fully characterize the resulting products and their pharmacological profiles.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. scribd.com [scribd.com]
- 6. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. orientjchem.org [orientjchem.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US9469603B2 - Reaction product of hydrazine derivatives and carbon dioxide - Google Patents [patents.google.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 17. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 19. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for the Characterization of 3,5-Dioxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques for the comprehensive characterization of 3,5-Dioxocyclohexanecarboxylic acid (CAS No. 42858-60-6, Molecular Formula: C₇H₈O₄, Molecular Weight: 156.14 g/mol ).[1][2][3] The following protocols and data are intended to guide researchers in confirming the identity, purity, and physicochemical properties of this compound, which is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.
Spectroscopic Analysis
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
1.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift.
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | -COOH |
| ~3.5 - 3.8 | m | 1H | CH-COOH |
| ~2.5 - 2.8 | m | 4H | CH₂-C=O |
| ~2.2 - 2.4 | m | 2H | CH₂ |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Ensure the sample is fully dissolved.
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-15 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak.
1.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~205 - 220 | C=O (ketone) |
| ~170 - 185 | C=O (carboxylic acid) |
| ~40 - 50 | CH-COOH |
| ~30 - 40 | CH₂ |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrument: A standard NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard ¹³C acquisition with proton decoupling.
-
Number of Scans: 512-2048 scans.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak.
Logical Relationship of NMR Assignments
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dioxocyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dioxocyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established method is the intramolecular Dieckmann condensation of a dialkyl acetonylsuccinate (e.g., diethyl acetonylsuccinate), followed by acidic hydrolysis of the resulting ethyl 3,5-dioxocyclohexanecarboxylate intermediate.
Q2: What are the primary impurities I should be aware of in this synthesis?
A2: The common impurities can be categorized as follows:
-
Unreacted Starting Materials: Primarily the dialkyl acetonylsuccinate.
-
Intermediate Product: The alkyl ester of this compound (e.g., ethyl 3,5-dioxocyclohexanecarboxylate).
-
Side-Reaction Byproducts: Products arising from intermolecular Claisen condensation.
-
Degradation Products: Potential decarboxylation of the final product under harsh temperature or pH conditions.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Inefficient Cyclization: The Dieckmann condensation is an equilibrium reaction. Ensure you are using a sufficiently strong and dry base (e.g., sodium ethoxide) and an anhydrous solvent to drive the reaction forward.
-
Competing Intermolecular Reactions: If the reaction concentration is too high, intermolecular Claisen condensation can become a significant side reaction.
-
Incomplete Hydrolysis: The final hydrolysis step requires sufficient acid concentration and reaction time to completely convert the intermediate ester to the carboxylic acid.
-
Product Degradation: Prolonged exposure to high temperatures or very strong acidic/basic conditions can lead to decarboxylation or other degradation pathways.
Q4: I am observing an unexpected peak in my HPLC/NMR analysis. What could it be?
A4: An unexpected peak could be one of the common impurities listed in A2. Comparing the retention time (HPLC) or chemical shifts (NMR) with authentic samples of the starting material and intermediate ester is a good first step. Byproducts from intermolecular reactions will have a higher molecular weight.
Q5: How can I effectively purify the final product?
A5: Recrystallization is a common and effective method for purifying this compound. Suitable solvent systems include ethanol-water or ethyl acetate-hexane mixtures. For highly impure samples, column chromatography on silica gel may be necessary.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield of the intermediate ethyl 3,5-dioxocyclohexanecarboxylate. | 1. Incomplete Dieckmann condensation. 2. Presence of water in the reaction. 3. Base is not sufficiently strong or has degraded. 4. Intermolecular condensation is favored. | 1. Increase reaction time or temperature (monitor for side reactions). 2. Use anhydrous solvent and freshly prepared/opened base. 3. Use a fresh batch of a strong base like sodium ethoxide. 4. Perform the reaction under high dilution conditions. |
| Incomplete hydrolysis of the intermediate ester. | 1. Insufficient acid catalyst. 2. Insufficient reaction time or temperature. | 1. Increase the concentration of the acid catalyst (e.g., HCl). 2. Extend the reaction time or gently heat the reaction mixture. |
| Product is an oil and does not crystallize. | 1. Presence of significant impurities. 2. Residual solvent. | 1. Purify the crude product by column chromatography before attempting recrystallization. 2. Ensure all solvent is removed under vacuum before recrystallization. |
| Final product shows signs of degradation (e.g., gas evolution). | 1. Decarboxylation due to excessive heat or extreme pH. | 1. Avoid excessive temperatures during purification. Maintain a moderately acidic pH during workup and purification. |
Quantitative Data Summary
The following table summarizes typical impurity levels that might be observed in a standard synthesis. Please note that these values are illustrative and can vary significantly based on reaction conditions and purification efficiency.
| Impurity | Typical Concentration Range (before final purification) | Analytical Method for Quantification |
| Diethyl acetonylsuccinate | 1-5% | GC-MS, HPLC |
| Ethyl 3,5-dioxocyclohexanecarboxylate | 2-10% | HPLC, LC-MS |
| Intermolecular condensation byproduct | 0.5-3% | LC-MS, NMR |
| Decarboxylation product | < 1% | GC-MS |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate (Dieckmann Condensation)
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Addition of Starting Material: Diethyl acetonylsuccinate (1.0 equivalent) is dissolved in anhydrous ethanol and added dropwise to the sodium ethoxide solution at room temperature with stirring under a nitrogen atmosphere.
-
Reaction: The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored by TLC or HPLC.
-
Workup: After cooling to room temperature, the reaction mixture is acidified with dilute hydrochloric acid to pH 3-4. The ethanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude ethyl 3,5-dioxocyclohexanecarboxylate.
Protocol 2: Synthesis of this compound (Hydrolysis)
-
Reaction Setup: The crude ethyl 3,5-dioxocyclohexanecarboxylate is dissolved in a mixture of ethanol and 6M hydrochloric acid.
-
Reaction: The solution is heated to reflux for 4-6 hours. The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Isolation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The resulting aqueous solution is cooled in an ice bath to induce crystallization.
-
Purification: The crude solid is collected by filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Purification of 3,5-Dioxocyclohexanecarboxylic Acid
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 3,5-Dioxocyclohexanecarboxylic acid by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
The reported melting point of this compound is in the range of 178.5-180 °C[1]. A broad or depressed melting point range after recrystallization may indicate the presence of residual solvent or other impurities.
Q2: What is a suitable solvent system for the recrystallization of this compound?
This compound is generally soluble in organic solvents but insoluble in water[1][2]. A mixed solvent system is often effective. For carboxylic acids, ethanol or methanol can serve as the "good" solvent in which the compound is soluble, while a non-polar solvent like hexane or water can act as the "bad" or anti-solvent to induce crystallization[3]. Derivatives of this compound have been successfully recrystallized from ethanol/hexane and ethanol/methanol/hexane mixtures[4].
Q3: How can I assess the purity of my recrystallized product?
The primary methods for assessing purity are melting point determination and spectroscopic analysis (e.g., NMR, IR). A sharp melting point that matches the literature value is a good indicator of high purity. The absence of impurity peaks in spectroscopic data further confirms the purity.
Q4: What are the common impurities I might encounter?
Common impurities can originate from the synthesis process. The synthesis may involve the cyclization of an acetonylsuccinic acid di-alkyl ester[4]. Therefore, potential impurities could include unreacted starting materials, by-products of the cyclization, or residual catalysts and solvents.
Troubleshooting Guide
Problem 1: The compound does not dissolve in the hot solvent.
-
Cause: An inappropriate solvent was chosen, or an insufficient volume of solvent is being used.
-
Solution:
-
Ensure you are using a "good" solvent in which the compound is known to be soluble (e.g., ethanol, methanol).
-
Gradually add more of the hot solvent in small increments, allowing the solution to return to a boil after each addition, until the solid dissolves[5]. Be mindful that using a large excess of solvent will reduce your final yield[6].
-
Problem 2: No crystals form upon cooling.
-
Cause: The solution is not supersaturated. This can happen if too much solvent was used or if the cooling process is too slow.
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod at the surface of the solution. This can create nucleation sites for crystal growth[7][8].
-
Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the cooled solution to initiate crystallization[7][8].
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool again[7][8].
-
Cool Further: If crystals have not formed at room temperature, place the flask in an ice-water bath to further decrease the solubility of the compound[5].
-
Problem 3: The compound "oils out" instead of forming crystals.
-
Cause: The solution is too saturated, or the cooling is too rapid, causing the compound to come out of solution as a liquid (oil) because the temperature is still above its melting point in the solvent mixture. This is more common when there are significant impurities.
-
Solutions:
Problem 4: The yield of recrystallized product is very low.
-
Cause: This is often due to using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor. It can also result from premature filtration or incomplete crystallization.
-
Solutions:
-
Before filtering, ensure the solution has been adequately cooled in an ice bath to maximize crystal formation.
-
To check for product remaining in the filtrate (mother liquor), you can evaporate a small sample. If a significant amount of solid remains, you may be able to recover more product by concentrating the mother liquor and cooling it again[7][8].
-
Minimize the amount of cold solvent used to wash the crystals during filtration, as the product will have some solubility even in the cold solvent.
-
Quantitative Data
The selection of an appropriate solvent system is critical for successful recrystallization. The ideal "good" solvent will dissolve the compound completely when hot but poorly when cold. The "bad" solvent should be miscible with the "good" solvent but should not dissolve the compound at any temperature.
Table 1: Solubility Characteristics of this compound
| Solvent | Type | Solubility (at 25°C) | Solubility (at Boiling Point) |
| Water | Polar Protic | Insoluble[1][2] | Insoluble |
| Ethanol | Polar Protic | Soluble | Very Soluble |
| Methanol | Polar Protic | Slightly Soluble[1] | Soluble |
| Hexane | Non-polar | Insoluble | Insoluble |
| Ethyl Acetate | Polar Aprotic | Soluble | Very Soluble |
| Dichloromethane | Polar Aprotic | Slightly Soluble | Soluble |
| DMSO | Polar Aprotic | Slightly Soluble[1] | Soluble |
Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization using Ethanol and Hexane
This protocol uses a solvent/anti-solvent approach, which is effective for this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (the "good" solvent) while heating and stirring until the solid is completely dissolved. Add the ethanol dropwise as you approach full dissolution to avoid a large excess[9].
-
Hot Filtration (Optional): If there are insoluble impurities, add a small extra portion of hot ethanol and filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Cloudiness: While the ethanol solution is still hot, add hexane (the "bad" solvent) dropwise until the solution becomes faintly and persistently cloudy. This indicates the point of saturation[7][9].
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again[7].
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation[10].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/hexane mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visualizations
Troubleshooting Workflow
The following diagram outlines the logical steps for troubleshooting common issues during the recrystallization of this compound.
References
- 1. This compound CAS#: 42858-60-6 [m.chemicalbook.com]
- 2. This compound | 42858-60-6 [chemicalbook.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. youtube.com [youtube.com]
- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction conditions for the synthesis of 3,5-Dioxocyclohexanecarboxylic acid.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-Dioxocyclohexanecarboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Cyclized Product (Ethyl 3,5-dioxocyclohexanecarboxylate) | Ineffective base | Use a strong base such as sodium ethoxide or potassium tert-butoxide. Ensure the base is not old or degraded.[1] |
| Presence of water in the reaction | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Reactions with strong bases like sodium hydride require strictly anhydrous conditions.[1] | |
| Insufficient reaction time or temperature | The Dieckmann condensation can require heating for several hours. Monitor the reaction progress by TLC. Consider increasing the reaction temperature to reflux.[1][2] | |
| Intermolecular condensation | This can occur if the starting diester concentration is too high. Perform the reaction under high-dilution conditions. | |
| Formation of Side Products | Impure starting materials | Purify the starting diethyl acetonylsuccinate by distillation before use. |
| Reverse Dieckmann condensation | The reaction is an equilibrium. Ensure the final product, the β-keto ester, can be deprotonated by the base to drive the reaction forward. Using a full equivalent of base is crucial.[3][4] | |
| Incomplete Hydrolysis of the Ester | Insufficient acid or base catalyst | Use a sufficient concentration of a strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) for the hydrolysis. |
| Short reaction time | Hydrolysis can be slow. Ensure the reaction is heated under reflux for an adequate period. Monitor the disappearance of the ester spot by TLC. | |
| Difficulty in Product Purification | Contamination with unreacted starting material | Optimize the reaction conditions to ensure complete conversion. Use column chromatography for purification if simple recrystallization is insufficient.[2] |
| Product is an oil or difficult to crystallize | Try different solvent systems for recrystallization. If the product remains an oil, consider purification by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common route involves a two-step process:
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Dieckmann Condensation: An intramolecular cyclization of a dialkyl acetonylsuccinate (e.g., diethyl acetonylsuccinate) using a strong base to form the corresponding alkyl 3,5-dioxocyclohexanecarboxylate.
-
Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield this compound.
Q2: Which base is most effective for the Dieckmann condensation step?
A2: Strong bases are required for the Dieckmann condensation. Alkali metal alkoxides, such as sodium ethoxide and potassium tert-butoxide, are commonly used.[1] Sodium hydride is also an effective base, but requires strictly anhydrous conditions.[1][2]
Q3: What solvents are suitable for the cyclization reaction?
A3: The choice of solvent often depends on the base used. For reactions with sodium ethoxide, ethanol is a common choice.[5] Aprotic solvents like toluene, benzene, xylene, DMF, and DMSO can also be used, particularly with bases like sodium hydride.[6]
Q4: How can I monitor the progress of the reactions?
A4: Both the Dieckmann condensation and the hydrolysis step can be monitored by Thin Layer Chromatography (TLC). For the cyclization, you should see the disappearance of the starting diester spot and the appearance of a new, more polar spot for the β-keto ester. For the hydrolysis, the ester spot will be replaced by a more polar spot for the carboxylic acid.
Q5: What are the typical reaction conditions for the Dieckmann condensation?
A5: The reaction is typically carried out at temperatures ranging from room temperature to the reflux temperature of the solvent.[6] Reaction times can vary from 1 to 20 hours.[2][6]
Q6: How is the final product, this compound, purified?
A6: After hydrolysis and acidic workup, the crude product can often be purified by recrystallization from a suitable solvent. If the product is difficult to crystallize or contains significant impurities, column chromatography on silica gel may be necessary.
Experimental Protocols
Step 1: Synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate via Dieckmann Condensation
Materials:
-
Diethyl acetonylsuccinate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add diethyl acetonylsuccinate (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude ethyl 3,5-dioxocyclohexanecarboxylate, which can be purified by vacuum distillation or column chromatography.
Step 2: Hydrolysis of Ethyl 3,5-dioxocyclohexanecarboxylate
Materials:
-
Ethyl 3,5-dioxocyclohexanecarboxylate
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (for workup)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine ethyl 3,5-dioxocyclohexanecarboxylate and a 10-20% aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.
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Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate.
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Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2, which should precipitate the carboxylic acid.
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If a precipitate forms, collect it by filtration. If not, extract the acidified aqueous layer with ethyl acetate.
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization.
Data Presentation
Table 1: Reaction Parameters for Dieckmann Condensation
| Parameter | Condition | Notes |
| Base | Sodium ethoxide, Potassium tert-butoxide, Sodium hydride | 1.0 - 1.2 equivalents are typically used. |
| Solvent | Ethanol, Toluene, Benzene, DMF, DMSO | Must be anhydrous. |
| Temperature | Room Temperature to Reflux | Higher temperatures generally lead to faster reaction rates. |
| Reaction Time | 1 - 20 hours | Monitor by TLC for completion. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. EP0306996B1 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
Overcoming low yields in the preparation of 3,5-Dioxocyclohexanecarboxylic acid derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the preparation of 3,5-Dioxocyclohexanecarboxylic acid and its derivatives.
Troubleshooting Guide: Overcoming Low Yields
Low yields in the synthesis of this compound derivatives, typically prepared via a Dieckmann condensation of an acetonylsuccinic acid dialkyl ester, can be attributed to several factors. This guide provides a systematic approach to identifying and resolving these common issues.
Q1: My Dieckmann condensation of diethyl acetonylsuccinate is resulting in a low yield of the desired ethyl 3,5-dioxocyclohexanecarboxylate. What are the potential causes and solutions?
Low yields in this intramolecular cyclization are often due to suboptimal reaction conditions or the presence of side reactions. Here's a breakdown of potential issues and how to address them:
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Suboptimal Base Selection: The choice of base is critical for efficient enolate formation and subsequent cyclization.
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Presence of Water: The reaction is highly sensitive to moisture, which can lead to hydrolysis of the ester starting material and the β-keto ester product.
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Incorrect Reaction Temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without promoting side reactions.
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Intermolecular Condensation: If the reaction concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric byproducts.
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Incomplete Reaction: Insufficient reaction time can lead to a significant amount of unreacted starting material.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Reaction Conditions
Q2: Which base should I use for the Dieckmann condensation of diethyl acetonylsuccinate?
The choice of base is crucial. An alkoxide base corresponding to the ester's alcohol portion is typically used to avoid transesterification. For diethyl acetonylsuccinate, sodium ethoxide (NaOEt) is a common choice. Stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can also be effective, particularly if enolate formation is sluggish.[1]
Comparison of Common Bases
| Base | Solvent | Advantages | Disadvantages |
| Sodium Ethoxide (NaOEt) | Ethanol | Inexpensive, classic choice, minimizes transesterification. | Can be less effective for difficult cyclizations. |
| Sodium Hydride (NaH) | Aprotic (THF, Toluene) | Strong, non-nucleophilic, drives reaction to completion. | Highly reactive with water and protic solvents. |
| Potassium tert-Butoxide (t-BuOK) | t-Butanol, THF | Strong, sterically hindered base. | Can promote elimination side reactions. |
Q3: What is the optimal reaction temperature and time?
The reaction temperature can range from room temperature to the boiling point of the solvent.[1] A common procedure involves adding the diethyl acetonylsuccinate to a solution of sodium ethoxide in ethanol at room temperature, followed by heating under reflux for 2-4 hours to drive the reaction to completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Q4: Why are anhydrous conditions so important?
Water can hydrolyze both the starting diester and the resulting β-keto ester product, significantly reducing the yield. Ensure all glassware is thoroughly dried, and use anhydrous solvents.
Side Reactions and Purification
Q5: I am observing a significant amount of a high-molecular-weight, sticky byproduct. What is it and how can I avoid it?
This is likely due to intermolecular condensation, where two or more molecules of the starting material react with each other instead of cyclizing. To favor the intramolecular Dieckmann condensation, the reaction should be run at high dilution.
Q6: My product seems to be decomposing during work-up. How can I improve its stability?
The β-keto ester product can be sensitive to both acidic and basic conditions, which can catalyze its hydrolysis. During the work-up, it is crucial to neutralize the reaction mixture carefully. Acidification should be done cautiously, preferably at low temperatures, to protonate the enolate and precipitate the product.
Q7: What is the best way to purify the final product?
Purification can often be achieved by crystallization. After the reaction work-up, the crude product can be recrystallized from a suitable solvent system, such as ethanol-hexane.[1] In some cases, the sodium salt of the product is first isolated and then neutralized in a separate step to obtain the pure product.[1]
Experimental Protocols
Protocol 1: Preparation of Ethyl 3,5-dioxocyclohexanecarboxylate via Dieckmann Condensation
This protocol is adapted from established procedures and aims to provide a high-yield synthesis.[1]
Materials:
-
Diethyl acetonylsuccinate
-
Sodium metal
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (150 mL). Carefully add sodium metal (3.4 g) in small portions to control the exothermic reaction.
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Reaction: Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature. Add diethyl acetonylsuccinate (31 g) dropwise to the stirred solution over approximately one hour.
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Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
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Solvent Removal: Cool the mixture to room temperature and remove the ethanol under reduced pressure. This will yield a viscous liquid containing the sodium salt of the product.
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Work-up: To the residue, add toluene (100 mL) and ice-cold water (50 mL). Separate the aqueous layer and carefully acidify with cold hydrochloric acid to precipitate the product.
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Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol-hexane mixture.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Signaling Pathways and Logical Relationships
The core of this synthesis is the Dieckmann condensation, an intramolecular version of the Claisen condensation. The following diagram illustrates the key mechanistic steps and the equilibrium that governs the reaction.
Dieckmann Condensation Mechanism Pathway
Caption: Key steps in the Dieckmann condensation mechanism.
References
Stability and degradation pathways of 3,5-Dioxocyclohexanecarboxylic acid.
Technical Support Center: 3,5-Dioxocyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage in solution, use a buffered solution at pH 4-5 and store at 2-8°C for no longer than 24 hours.
2. I am observing multiple peaks in my HPLC-UV analysis of a freshly prepared sample. Is this expected?
Yes, this is a common observation. This compound exists in equilibrium with its enol tautomers. This keto-enol tautomerism can result in multiple peaks, even in a pure sample. The ratio of these peaks can be influenced by the solvent, pH, and temperature.
3. My solution of this compound is turning yellow over time. What could be the cause?
A yellow discoloration often indicates oxidative degradation or polymerization. This can be accelerated by exposure to air (oxygen), light, or high pH conditions. It is recommended to handle solutions under an inert atmosphere (e.g., nitrogen or argon) and to use light-protective containers.
4. What are the primary degradation pathways for this compound?
The primary degradation pathways include:
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Oxidative Cleavage: The dicarbonyl moiety is susceptible to oxidation, which can lead to ring-opening and the formation of smaller carboxylic acid fragments.
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Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as CO2, particularly in the presence of acid or base catalysts.
-
Hydrolytic Degradation: Under strongly acidic or basic conditions, the cyclic structure can be susceptible to hydrolysis.
Troubleshooting Guides
Issue 1: Poor Reproducibility in Bioassays
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
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Assess Stock Solution Stability: Prepare a fresh stock solution and analyze its purity and concentration via HPLC. Compare this to an older stock solution.
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Evaluate Stability in Assay Buffer: Incubate this compound in your assay buffer under the same conditions as your experiment (time, temperature). Analyze samples at different time points to determine the rate of degradation.
-
pH Control: Ensure the pH of your assay medium is within a stable range for the compound (ideally pH 4-6).
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Antioxidants: If oxidative degradation is suspected, consider the addition of a small amount of a suitable antioxidant to your buffer, if compatible with your assay.
-
Issue 2: Unexpected Mass Spectra in LC-MS Analysis
-
Possible Cause: Formation of adducts or degradation products.
-
Troubleshooting Steps:
-
Check for Adducts: Common adducts in mass spectrometry include sodium ([M+Na]+) and potassium ([M+K]+). Check your observed masses against these possibilities.
-
Suspect Degradation: Compare your observed masses to the expected masses of potential degradation products (e.g., from decarboxylation or oxidation).
-
Optimize MS Conditions: Use a softer ionization technique if fragmentation is an issue.
-
In-source Fragmentation: High cone voltage can cause fragmentation in the ion source. Try reducing this parameter.
-
Quantitative Stability Data
The following tables summarize the hypothetical stability of this compound under various conditions after a 24-hour incubation period.
Table 1: pH-Dependent Stability
| pH | Temperature (°C) | % Remaining Compound |
| 2.0 | 25 | 92% |
| 4.0 | 25 | 99% |
| 7.0 | 25 | 85% |
| 9.0 | 25 | 65% |
Table 2: Temperature-Dependent Stability in pH 7.0 Buffer
| Temperature (°C) | % Remaining Compound |
| 4 | 98% |
| 25 | 85% |
| 37 | 72% |
| 50 | 51% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways.
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Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
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Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
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Thermal Degradation: Store a solid sample and a solution sample at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution sample to UV light (254 nm) for 24 hours.
-
Analysis: Neutralize the acidic and basic samples. Analyze all samples by HPLC-UV and LC-MS/MS to identify and quantify the parent compound and any degradation products.
Visualizations
Troubleshooting esterification reactions of 3,5-Dioxocyclohexanecarboxylic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 3,5-Dioxocyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of this compound is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2][3] To drive the equilibrium towards the product, consider the following strategies:
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Use of Excess Alcohol: Employing the alcohol reactant as the solvent or in large excess can significantly shift the equilibrium to favor ester formation.[1][2][3]
-
Water Removal: The water produced during the reaction can hydrolyze the ester back to the starting materials.[1][2] To counter this, use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using solvents like toluene.[4][5] Alternatively, adding a dehydrating agent, such as molecular sieves, can be effective.[4]
-
Choice of Catalyst: While common mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective, ensure they are used in appropriate catalytic amounts.[1][2]
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Reaction Time and Temperature: Ensure the reaction is heated to reflux for a sufficient duration to reach equilibrium.[5][6]
Q2: I am attempting a Steglich esterification and observing a significant amount of a white precipitate that is not my product. What is this side product and how can I minimize its formation?
A2: The white precipitate is likely dicyclohexylurea (DCU), a byproduct of the reaction of the coupling agent, dicyclohexylcarbodiimide (DCC).[7] A common issue is the formation of an N-acylurea side product, which arises from a 1,3-rearrangement of the O-acylisourea intermediate.[7][8] This N-acylurea is unreactive towards the alcohol and can reduce your yield.
To minimize this side reaction:
-
Use of DMAP: The addition of a catalytic amount (typically 5-10 mol%) of 4-dimethylaminopyridine (DMAP) is crucial.[7][8][9] DMAP acts as an acyl transfer catalyst, forming a reactive intermediate that rapidly reacts with the alcohol, thus outcompeting the N-acylurea rearrangement.[7][8]
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Alternative Coupling Agents: Consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble, simplifying purification.[4][10]
Q3: How do I effectively purify the ester of this compound? I'm having trouble with the workup.
A3: Purification can be challenging due to the polarity of the diketo functionality.
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Standard Extraction: A standard aqueous workup followed by extraction with an organic solvent is a common first step. If using DCC, the resulting dicyclohexylurea (DCU) is often insoluble in many organic solvents and can be removed by filtration.[9]
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Acid-Base Extraction: To remove unreacted carboxylic acid, you can wash the organic layer with a mild base like a saturated sodium bicarbonate solution.[5]
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Column Chromatography: If simple extraction and filtration are insufficient, purification by column chromatography on silica gel is a standard method to separate the ester from any remaining starting materials or byproducts.
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Salt Formation: A patent for derivatives of this compound suggests the formation of sodium salts.[11] It may be possible to purify the final ester by converting it to a salt, washing away impurities, and then neutralizing it to recover the pure ester.
Q4: Can the keto groups in this compound interfere with the esterification reaction?
A4: While the primary reaction will be at the carboxylic acid group, the acidic or basic conditions of some esterification methods could potentially lead to side reactions involving the enolizable protons of the diketone. This could include self-condensation or other rearrangements. To mitigate this:
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Mild Reaction Conditions: Employ mild esterification methods like the Steglich esterification, which is conducted at room temperature and under neutral pH conditions.[7][8]
-
Protecting Groups: In complex syntheses, it may be necessary to protect the keto groups before carrying out the esterification, although this adds extra steps to the synthesis.
Comparative Data on Esterification Conditions
| Parameter | Fischer Esterification | Steglich Esterification |
| Catalyst | Strong Acid (e.g., H₂SO₄, p-TsOH) | DCC or EDC, DMAP |
| Stoichiometry | Alcohol often used in excess (as solvent) | Near-stoichiometric amounts of acid and alcohol |
| Temperature | Reflux | Typically Room Temperature |
| Byproducts | Water | Dicyclohexylurea (DCU) or water-soluble urea (with EDC) |
| Key Challenge | Reversible reaction, requires water removal | Formation of N-acylurea side product, removal of DCU |
Key Experimental Protocols
Protocol 1: Fischer Esterification of this compound
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve this compound (1.0 eq) in a suitable alcohol (e.g., ethanol, 10-20 eq) and a solvent that forms an azeotrope with water (e.g., toluene).
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Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap or by TLC analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Steglich Esterification of this compound
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.1 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Extraction: Wash the filtrate with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visual Guides
Caption: Troubleshooting workflow for the esterification of this compound.
Caption: Comparison of Fischer and Steglich esterification pathways.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. cerritos.edu [cerritos.edu]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
Removal of dicyclohexylurea byproduct in DCC coupling with 3,5-Dioxocyclohexanecarboxylic acid.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the removal of the dicyclohexylurea (DCU) byproduct in DCC coupling reactions involving the highly polar 3,5-Dioxocyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is dicyclohexylurea (DCU) and why is it problematic in my reaction with this compound?
A1: Dicyclohexylurea (DCU) is a byproduct generated from the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to form amide or ester bonds.[1][2][3] The primary challenge with DCU is its low solubility in many common organic solvents, which can lead to co-precipitation with your desired polar product, making purification difficult.[2][4][5] Given the high polarity of this compound, your final product is also likely to be polar, increasing the complexity of separating it from the insoluble DCU.
Q2: What are the primary methods for removing DCU from a reaction mixture?
A2: The most common strategies for DCU removal leverage its poor solubility. These methods include:
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Precipitation and Filtration: This is the most frequently used technique. DCU is often insoluble in the reaction solvent (e.g., dichloromethane) and precipitates out, allowing for its removal by simple filtration.[6][7]
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Crystallization: Exploiting the temperature-dependent solubility of DCU can be an effective purification method.[6]
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Solvent Extraction: Utilizing a solvent system where the desired product and DCU have different solubilities can facilitate separation.
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Chromatography: While often a last resort for bulk removal, column chromatography can be effective for removing trace amounts of DCU.[7]
Q3: Are there alternative coupling reagents that avoid the formation of DCU?
A3: Yes, several alternatives to DCC produce more soluble urea byproducts, simplifying workup.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): This is a water-soluble carbodiimide, and its urea byproduct is also water-soluble, allowing for easy removal with aqueous washes.[8][9][10] This is often the preferred choice when working with polar or sensitive substrates.[10]
-
N,N'-Diisopropylcarbodiimide (DIC): The byproduct of DIC, diisopropylurea, is more soluble in organic solvents than DCU, which can simplify purification.[8][10][11]
-
Uronium/Aminium and Phosphonium Reagents (HATU, HBTU, PyBOP): These reagents offer high coupling efficiencies and produce soluble byproducts, making them excellent choices for challenging syntheses.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| DCU co-precipitates with my polar product. | The desired product has low solubility in the reaction solvent (e.g., Dichloromethane). | - Change the reaction solvent to one that better solubilizes your product, such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).- After the reaction, add a solvent in which your product is soluble but DCU is not, then filter.- Consider using EDC, which generates a water-soluble urea byproduct.[9][10] |
| Low yield after filtration to remove DCU. | The product is partially adsorbing to the precipitated DCU. | - Wash the filtered DCU cake thoroughly with a small amount of cold reaction solvent or another suitable solvent to recover the entrained product.[6] |
| Residual DCU remains in the product after filtration. | DCU has some solubility in the reaction solvent, or the filtration was not efficient. | - Cool the reaction mixture to 0°C or below before filtration to further decrease the solubility of DCU.[2][12]- Concentrate the filtrate and re-filter or subject the crude product to a second purification step like crystallization or chromatography.[7]- Triturate the crude product with a solvent in which DCU is poorly soluble (e.g., diethyl ether).[13] |
| Formation of an unknown, insoluble byproduct. | This could be N-acylurea, a common side product in DCC couplings, especially if the reaction is slow.[2][3] | - Add an activating agent like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to the reaction mixture. These additives can suppress N-acylurea formation and improve reaction rates.[3][8][11] |
| Difficulty purifying the polar product by column chromatography. | The highly polar nature of the product leads to poor separation on standard silica gel. | - Consider using reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient.[14][15]- Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique for purifying very polar compounds.[16] |
Data Presentation
Table 1: Solubility of Dicyclohexylurea (DCU) in Common Organic Solvents
| Solvent | Solubility | Temperature |
| Water | Insoluble (<1%) | Room Temperature |
| Dichloromethane (DCM) | Sparingly soluble | Room Temperature |
| Chloroform | Sparingly soluble | Room Temperature |
| Acetonitrile | Poorly soluble | Room Temperature |
| Diethyl Ether | Practically insoluble | Room Temperature |
| Hexanes | Insoluble | Room Temperature |
| Ethanol | Soluble (especially when warm) | Room Temperature |
| Acetone | Soluble | Room Temperature |
| Dimethylformamide (DMF) | Soluble | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Soluble | Room Temperature |
This table is a compilation of data from multiple sources.[1][7][17][18][19][20][21] Precise solubility can vary with exact conditions.
Experimental Protocols
Protocol 1: General Procedure for DCC Coupling and DCU Removal by Filtration
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the desired amine or alcohol (1.0-1.2 eq) in an anhydrous solvent (e.g., Dichloromethane, DMF, or THF). If used, add an activating agent such as HOBt (1.1-1.2 eq).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
DCC Addition: In a separate flask, dissolve DCC (1.1-1.2 eq) in a minimal amount of the anhydrous reaction solvent. Add the DCC solution dropwise to the cooled reaction mixture over 15-30 minutes. A white precipitate of DCU should start to form.[2]
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, stirring overnight.
-
DCU Filtration: After the reaction is complete, cool the mixture again to 0°C to maximize DCU precipitation. Filter the mixture through a Büchner funnel or a sintered glass funnel to remove the DCU precipitate.
-
Washing: Wash the collected DCU precipitate with a small amount of cold reaction solvent to recover any trapped product.[6]
-
Workup: Combine the filtrate and the washings. Proceed with a standard aqueous workup to remove any remaining reagents and water-soluble byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be further purified by crystallization, trituration, or chromatography if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. researchgate.net [researchgate.net]
- 14. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labex.hu [labex.hu]
- 16. biotage.com [biotage.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. researchgate.net [researchgate.net]
- 19. apexbt.com [apexbt.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Preventing side reactions during the synthesis of 3,5-Dioxocyclohexanecarboxylic acid.
Technical Support Center: Synthesis of 3,5-Dioxocyclohexanecarboxylic Acid
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is significantly lower than expected. What are the common causes?
A1: Low yields in this synthesis, which often involves an intramolecular Dieckmann condensation, can stem from several factors:
-
Reverse Reaction: The Dieckmann condensation is a reversible equilibrium. To drive the reaction forward, the resulting β-keto ester product should be deprotonated by the base. If the product does not have an enolizable proton or if a stoichiometric amount of base is not used, the reaction can revert to the starting diester.[1]
-
Intermolecular Side Reactions: Instead of cyclizing, two separate diester molecules can react with each other (intermolecular Claisen condensation), leading to dimers or polymers, especially when synthesizing larger rings (over 7 members).[2]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. Protic solvents like ethanol, often used with sodium ethoxide, can sometimes lead to side reactions.[2] Using sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) can often improve yields by minimizing competing reactions.[2][3][4]
-
Incomplete Hydrolysis: If the synthesis involves a final ester hydrolysis step to yield the carboxylic acid, incomplete hydrolysis will result in a mixture of ester and acid, lowering the isolated yield of the desired product.
Q2: I'm observing the formation of a brown, tar-like substance in my reaction flask. How can I prevent this?
A2: Tar formation is typically a sign of decomposition or polymerization, often caused by excessive heat.
-
Temperature Control: Running the reaction at lower temperatures can help minimize these side reactions.[2] Consider using stronger bases like LDA or LHMDS that are effective at lower temperatures.[2]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can contribute to byproduct formation. Monitor the reaction progress (e.g., by TLC) and work it up as soon as the starting material is consumed.
-
Solvent Choice: Non-polar solvents such as toluene may help reduce certain side reactions compared to polar aprotic solvents.[2]
Q3: The final product is contaminated with the intermediate ester. How can I ensure complete hydrolysis?
A3: Achieving complete saponification (base-mediated ester hydrolysis) without degrading the product requires careful control of conditions.
-
Sufficient Base: Ensure at least one full equivalent of base (e.g., NaOH or KOH) is used for the hydrolysis. Using an excess is common practice.
-
Temperature and Time: Hydrolysis can be slow at room temperature. Heating the reaction mixture (e.g., to reflux) is often necessary to drive it to completion.[3][5] Monitor the reaction to determine the optimal time.
-
Solvent/Solubility: The ester must be sufficiently soluble in the reaction medium for hydrolysis to occur. Using a co-solvent like THF or ethanol with the aqueous base can improve solubility.
Q4: After the acidic workup, I have trouble isolating the product. What are the best practices for purification?
A4: this compound is a solid.[6]
-
Crystallization: The most common purification method is recrystallization. Ethanol is frequently mentioned as a suitable solvent.[3][5] Cooling the reaction solution after acidification may cause the product to precipitate.
-
Filtration: After precipitation or crystallization, the solid product can be isolated by filtration. Ensure the solid is washed with a small amount of cold solvent to remove soluble impurities.
-
Extraction: If the product does not precipitate cleanly, it may be necessary to perform a liquid-liquid extraction. Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate it to recover the crude product before recrystallization.
Data Presentation: Influence of Reaction Conditions
The central step in synthesizing the core ring structure is the Dieckmann condensation. The choice of reagents and conditions significantly impacts the reaction's success. The following table summarizes key parameters and their effects.
| Parameter | Condition | Expected Outcome / Rationale | Potential Side Reactions to Mitigate | References |
| Base | Sodium Ethoxide (in Ethanol) | The classic base; effective and inexpensive. | Can cause transesterification if the starting material is not an ethyl ester. | [1][2] |
| NaH, KOBuᵗ, LDA, LHMDS | Strong, often sterically hindered bases with low nucleophilicity. | Favorable for minimizing intermolecular condensation and other side reactions. | [2][3][4] | |
| Solvent | Ethanol, Methanol (Protic) | Typically used with corresponding alkoxide bases. | Can enable reverse reactions if equilibrium is not driven forward. | [3] |
| THF, DMF (Polar Aprotic) | Can enhance the stability of the intermediate enolate. | May be difficult to remove fully during workup. | [2][3] | |
| Toluene, Benzene (Non-polar) | May reduce the rate of certain side reactions. | Slower reaction rates may be observed. | [2][3] | |
| Temperature | Room Temp. to Reflux | Higher temperatures increase the reaction rate. | Can promote polymerization, decomposition, and other side reactions. | [3][5] |
| Low Temperatures (e.g., 0 °C) | Often paired with very strong bases (e.g., LDA). | Provides a cleaner reaction profile with fewer thermal side products. | [2] |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis of this compound.
General Experimental Protocol
This protocol is a generalized procedure based on common synthetic routes, such as the cyclization of an acetonylsuccinic acid dialkyl ester.[3][5] Researchers should adapt it based on their specific substrate and available laboratory equipment.
Materials:
-
Acetonylsuccinic acid dialkyl ester (e.g., diethyl ester)
-
Base: Sodium ethoxide, sodium hydride, or potassium tert-butoxide
-
Solvent: Anhydrous ethanol, THF, or toluene
-
Aqueous acid (e.g., 1M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Step 1: Dieckmann Condensation (Cyclization)
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the selected anhydrous solvent (e.g., toluene).
-
Add the base (e.g., 1.1 equivalents of sodium hydride) portion-wise to the stirred solvent.
-
Slowly add the acetonylsuccinic acid dialkyl ester (1 equivalent) dropwise to the base suspension at a controlled temperature (this may range from 0 °C to reflux, depending on the base/solvent system).
-
After the addition is complete, stir the mixture for 1-10 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.[3][5]
-
-
Step 2: Acidic Workup to yield the Alkyl 3,5-Dioxocyclohexanecarboxylate
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by slowly adding cold aqueous acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3).
-
If a precipitate forms, it may be the desired product ester, which can be filtered, washed, and dried.
-
If no solid forms, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer 2-3 times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate ester.
-
-
Step 3: Hydrolysis to this compound
-
Dissolve the crude ester from Step 2 in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of a strong base (e.g., 1.5 equivalents of NaOH in water).
-
Heat the mixture to reflux for 1-4 hours, monitoring the disappearance of the ester by TLC or LC-MS.
-
Cool the solution to room temperature and then in an ice bath.
-
Acidify the mixture by slowly adding cold aqueous acid (e.g., 1M HCl) until the pH is acidic.
-
-
Step 4: Isolation and Purification
-
The final acid product may precipitate upon acidification. If so, collect the solid by filtration.
-
Wash the solid with a small amount of cold water or another suitable solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.[3][5]
-
Dry the final product under vacuum.
-
References
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. EP0306996B1 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
Technical Support Center: Improving the Solubility of 3,5-Dioxocyclohexanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the solubility of 3,5-Dioxocyclohexanecarboxylic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound (CAS: 42858-60-6) is a white to off-white solid compound.[1] It has a molecular formula of C₇H₈O₄ and a molecular weight of approximately 156.14 g/mol .[1][2] Its predicted pKa is around 4.07, indicating it is a weak acid.[1] The melting point is in the range of 178.5-180 °C.[1][2] This compound is a useful reagent and building block in the synthesis of pharmaceuticals and other complex molecules.[3][4]
Q2: Why is this compound poorly soluble in water?
Like many carboxylic acids, its solubility in neutral water is limited.[1][3] This is due to the molecular structure, which contains a relatively non-polar cyclohexanedione ring and polar carboxylic acid and ketone functional groups. While the polar groups can form hydrogen bonds with water, the larger hydrocarbon ring structure is hydrophobic, which limits overall solubility.[5][6]
Q3: What are the primary strategies for improving the solubility of this compound?
The most effective strategies leverage the carboxylic acid functional group. These include:
-
pH Adjustment: Increasing the pH of an aqueous solution deprotonates the carboxylic acid, forming a highly soluble carboxylate salt.[7][8]
-
Salt Formation: The acid can be converted into a stable salt prior to use, which often exhibits significantly improved crystallinity and water solubility.[9][10]
-
Co-solvent Systems: Using a mixture of solvents can enhance solubility by balancing polarity.[11][12]
-
Temperature Increase: For many compounds, solubility increases with temperature.[12][13]
Troubleshooting Guide
Issue: The compound will not dissolve in my aqueous reaction buffer.
-
Question: My this compound is insoluble in my aqueous medium. What is the first thing I should try?
-
Answer: The most direct approach is to adjust the pH. The carboxylic acid group can be deprotonated to form a much more water-soluble carboxylate anion.[7][9] Slowly add a suitable base (e.g., 1M NaOH, NaHCO₃) to your suspension while monitoring the pH.[12] As the pH increases to a value above the compound's pKa (predicted around 4.07), you should observe the solid dissolving.[1] For complete dissolution, a pH 1.5 to 2 units above the pKa is often recommended.[12] Ensure the chosen base and the resulting pH are compatible with your reaction's stability and requirements.[12]
-
-
Question: I've raised the pH, but my concentration is high and I'm still seeing some precipitate. What's next?
-
Answer: If pH adjustment alone is insufficient, introducing a co-solvent is the next logical step.[11][12] A small amount of a water-miscible polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can significantly enhance solubility.[12] Start by adding the co-solvent in small increments (e.g., 5-10% of the total volume) to your pH-adjusted solution. Gentle heating or sonication can also help.[12]
-
Issue: The compound is insoluble in my organic solvent.
-
Question: My reaction requires a non-polar organic solvent, but this compound will not dissolve. What are my options?
-
Answer: This is a common challenge due to the compound's polar functional groups.
-
Try a More Polar Organic Solvent: Test the solubility in a range of solvents. It is reported to have slight solubility in DMSO and methanol.[1] Other polar organic solvents may also be effective.
-
Use a Co-solvent: The principle of co-solvency also applies here. Adding a small amount of a more polar solvent in which the acid is soluble (like methanol) to your primary non-polar solvent can work.
-
Derivatization: For reactions where the carboxylic acid proton is not required, consider converting the acid to a less polar derivative, such as a methyl or ethyl ester. This can dramatically improve solubility in organic solvents.[12]
-
-
Issue: My compound precipitates during the reaction.
-
Question: I successfully dissolved the compound by forming its salt, but it crashed out of solution after I added other reagents. Why?
-
Answer: This can be caused by a few factors:
-
Common Ion Effect: If your added reagents introduce a high concentration of an ion that is part of the salt (e.g., adding a sodium-containing reagent to a solution of the sodium carboxylate), it can shift the equilibrium and cause precipitation.[14]
-
pH Change: Your reagents may have altered the pH of the mixture, causing the carboxylate to become protonated again, leading to the less soluble free acid precipitating out.[8] Re-check and adjust the pH of the final reaction mixture if necessary.
-
Temperature Change: If you dissolved the compound at a higher temperature, it may precipitate if the reaction is run at a lower temperature.
-
-
Quantitative Data Summary
Quantitative solubility data for this compound is not widely available in the literature. The following table summarizes the qualitative information found. Researchers should determine solubility empirically for their specific solvent systems and conditions.
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [1][3] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
| Aqueous Base (e.g., NaOH, NaHCO₃) | Soluble (as salt) | [9] |
Experimental Protocols
Protocol 1: Improving Aqueous Solubility via pH Adjustment
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Suspend the desired mass of this compound in the aqueous solvent (e.g., water, buffer).
-
While stirring vigorously, slowly add a 1M solution of a suitable base (e.g., NaOH, KOH) dropwise.
-
Monitor the pH of the suspension continuously using a calibrated pH meter.
-
Continue adding the base until all the solid has dissolved. The target pH should typically be >6.0 for complete deprotonation and dissolution.
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Record the final volume and pH to ensure consistency across experiments.
-
Caution: Verify that the final pH and the presence of the salt counter-ion will not interfere with downstream reactions or analyses.
Protocol 2: Preparation of the Sodium Salt for Enhanced Solubility
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Dissolve 1.0 equivalent of this compound in a minimal amount of a suitable solvent like ethanol.[15]
-
In a separate vessel, dissolve at least 1.0 equivalent of a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in water.
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Slowly add the basic solution to the stirring solution of the carboxylic acid. You will observe CO₂ gas evolution if using bicarbonate or carbonate.[9]
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Continue stirring at room temperature or with gentle heating until the gas evolution ceases and a clear solution is formed.[15]
-
The resulting aqueous solution contains the sodium salt of the acid. This solution can be used directly, or the solvent can be removed under reduced pressure to isolate the solid salt.[15]
Protocol 3: Utilizing a Co-solvent System
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Attempt to dissolve or suspend this compound in your primary reaction solvent.
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If solubility is poor, add a co-solvent in which the acid is known to be more soluble (e.g., DMSO, DMF for aqueous systems; methanol for some organic systems) in small, measured increments (e.g., 1-5% of the total volume at a time).[12]
-
After each addition, stir vigorously. Gentle heating or sonication can be applied to aid dissolution.
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Continue adding the co-solvent until the compound fully dissolves.
-
Note: The optimal solvent ratio must be determined empirically. Ensure the co-solvent does not adversely affect your reaction kinetics or outcome.
Visualization
The following workflow provides a logical decision-making process for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. This compound CAS#: 42858-60-6 [m.chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 42858-60-6 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Video: Physical Properties of Carboxylic Acids [jove.com]
- 7. brainly.com [brainly.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. longdom.org [longdom.org]
- 12. benchchem.com [benchchem.com]
- 13. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 3,5-Dioxocyclohexanecarboxylic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the bulk production of 3,5-Dioxocyclohexanecarboxylic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the bulk production of this compound?
A1: The most prevalent and scalable method is the intramolecular Dieckmann condensation of diethyl acetonylsuccinate. This reaction is typically carried out using a strong base like sodium ethoxide in an alcoholic solvent, followed by acidification to yield the final product.
Q2: What are the critical parameters to control during the Dieckmann condensation for this synthesis?
A2: Key parameters to monitor and control include the purity of the starting material (diethyl acetonylsuccinate), the exclusion of water from the reaction mixture, the reaction temperature, and the choice of base and solvent. The reaction is an equilibrium, and removal of the alcohol byproduct can help drive it to completion.
Q3: How can I monitor the progress of the reaction during a large-scale run?
A3: For bulk production, in-process controls are crucial. Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting material and the appearance of the product. Thin Layer Chromatography (TLC) can also be a quick, qualitative check.
Q4: What is the best method for purifying the final product on a large scale?
A4: Crystallization is the most effective method for purifying this compound in bulk. The choice of solvent system for crystallization is critical to achieving high purity and yield.
Experimental Protocols
Part 1: Synthesis of Diethyl Acetonylsuccinate (Starting Material)
This procedure outlines the synthesis of the key starting material, diethyl acetonylsuccinate, from diethyl maleate and acetone.
Materials:
-
Diethyl maleate
-
Acetone
-
Diethylamine (catalyst)
-
Autoclave/High-pressure reactor
Procedure:
-
Charge a high-pressure reactor with diethyl maleate, acetone, and a catalytic amount of diethylamine.[1]
-
Seal the reactor and heat to approximately 150°C for 24-32 hours.[1]
-
After the reaction is complete, cool the reactor to room temperature.
-
Recover the excess acetone by distillation.
-
The remaining crude product is diethyl acetonylsuccinate, which can be purified by vacuum distillation or used directly in the next step after solvent removal.
Part 2: Synthesis of Ethyl 3,5-Dioxocyclohexanecarboxylate (Dieckmann Condensation)
This protocol details the cyclization of diethyl acetonylsuccinate to form the ethyl ester of the target molecule.
Materials:
-
Diethyl acetonylsuccinate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Toluene (optional, for azeotropic removal of ethanol)
Procedure:
-
In a large reaction vessel equipped with a mechanical stirrer and a reflux condenser, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Under an inert atmosphere (e.g., nitrogen or argon), add diethyl acetonylsuccinate dropwise to the sodium ethoxide solution while maintaining the temperature below 5°C.[1]
-
After the addition is complete, continue stirring at a low temperature for approximately 2 hours, then allow the mixture to warm to room temperature and stir for an additional 12 hours.[1]
-
Alternatively, the mixture can be heated to reflux for 2-3 hours to drive the reaction to completion.[1]
-
After the reaction, the ethanol can be removed under reduced pressure.
Part 3: Hydrolysis and Purification of this compound
This final part of the protocol describes the conversion of the ethyl ester to the desired carboxylic acid and its purification.
Materials:
-
Crude Ethyl 3,5-dioxocyclohexanecarboxylate
-
Hydrochloric acid (or another suitable acid)
-
Suitable solvent for crystallization (e.g., water, ethanol/water mixture)
-
Sodium bicarbonate (for washing)
Procedure:
-
The crude ethyl 3,5-dioxocyclohexanecarboxylate is dissolved in a suitable solvent.
-
The solution is cooled in an ice bath, and hydrochloric acid is added slowly to adjust the pH to acidic, which hydrolyzes the ester and protonates the carboxylate.
-
The precipitated crude this compound is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent system to yield the pure product.
Data Presentation
Table 1: Comparison of Bases for Dieckmann Condensation
| Base | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Sodium Ethoxide | Ethanol/Toluene | Reflux | 2 - 12 | 70 - 85 |
| Sodium Hydride | Toluene/DMF | 25 - Reflux | 12 - 24 | 65 - 80 |
| Potassium tert-butoxide | THF/Toluene | 25 - Reflux | 8 - 16 | 75 - 90 |
Note: Yields are dependent on the specific substrate and reaction conditions.
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈O₄ |
| Molecular Weight | 156.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 178.5-180 °C |
| Solubility | Slightly soluble in water, soluble in DMSO and methanol |
Mandatory Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide Logic
Caption: A logical approach to troubleshooting common issues in the synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield in Dieckmann Condensation | 1. Inactive base (e.g., sodium ethoxide has degraded).2. Presence of water in the reaction mixture.3. Incomplete reaction.4. Sub-optimal base-to-substrate ratio. | 1. Use freshly prepared or properly stored base.2. Ensure all solvents and glassware are anhydrous.3. Increase reaction time or temperature and monitor by HPLC.4. Optimize the stoichiometry of the base. |
| Formation of Side Products | 1. Intermolecular Claisen condensation leading to polymeric material.2. Hydrolysis of the ester if water is present.3. Competing reactions due to impurities in the starting material. | 1. Maintain high dilution to favor intramolecular cyclization.2. Strictly exclude water from the reaction.3. Ensure the purity of diethyl acetonylsuccinate before use. |
| Difficulty in Product Crystallization | 1. Presence of impurities that inhibit crystal formation.2. Incorrect choice of crystallization solvent.3. Cooling rate is too fast, leading to oiling out. | 1. Perform a pre-purification step, such as a wash with a sodium bicarbonate solution.2. Screen different solvent systems (e.g., water, ethanol/water, ethyl acetate/heptane).3. Allow the solution to cool slowly to promote crystal growth. |
| Inconsistent Results at Scale-Up | 1. Inefficient mixing in the larger reactor.2. Poor heat transfer leading to localized hot spots.3. Challenges in maintaining an inert atmosphere. | 1. Ensure the reactor is equipped with an appropriate agitator for the reaction volume and viscosity.2. Monitor and control the internal temperature carefully.3. Maintain a positive pressure of an inert gas throughout the reaction. |
References
Validation & Comparative
Navigating Tautomerism: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3,5-Dioxocyclohexanecarboxylic Acid for Structure Confirmation
For researchers, scientists, and drug development professionals, definitive structure confirmation is a critical checkpoint in chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra for confirming the structure of 3,5-Dioxocyclohexanecarboxylic acid, with a focus on the pivotal role of keto-enol tautomerism. Due to the limited availability of direct experimental spectra for this compound, this guide utilizes data from structurally similar and well-characterized alternatives, 1,3-cyclohexanedione and dimedone (5,5-dimethyl-1,3-cyclohexanedione), to illustrate the analytical principles.
The structure of this compound, a β-dicarbonyl compound, is not static in solution. It exists as an equilibrium mixture of its diketo and enol tautomers. This dynamic process, known as keto-enol tautomerism, is highly dependent on the solvent and significantly influences the resulting NMR spectra.[1][2] Understanding this equilibrium is paramount for accurate spectral interpretation and, consequently, unequivocal structure confirmation.
Comparative NMR Data Analysis
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the diketo and enol forms of this compound and its analogs. The tautomeric equilibrium means that signals for both forms may be present in the spectra, with their relative intensities reflecting their populations in a given solvent.[3][4]
Table 1: Comparative ¹H NMR Spectral Data (Predicted/Experimental)
| Compound | Tautomer | Proton | Predicted/Experimental Chemical Shift (ppm) | Multiplicity |
| This compound | Diketo | H1 | ~3.0 - 3.5 | m |
| H2, H6 | ~2.5 - 3.0 | m | ||
| H4 | ~3.5 - 4.0 | t | ||
| Enol | H1 | ~2.5 - 3.0 | m | |
| H2, H6 | ~2.2 - 2.7 | m | ||
| H4 | ~5.0 - 5.5 | s | ||
| OH | ~10.0 - 13.0 | br s | ||
| 1,3-Cyclohexanedione [5][6] | Diketo | H2 | ~3.5 | t |
| H4, H6 | ~2.5 | m | ||
| H5 | ~2.0 | p | ||
| Enol | H2 | ~2.3 | t | |
| H4 | ~5.4 | s | ||
| H6 | ~2.3 | t | ||
| OH | ~11.0 | br s | ||
| Dimedone (in CDCl₃) [7][8] | Diketo | CH₃ | ~1.1 | s |
| CH₂ | ~2.3 | s | ||
| Enol | CH₃ | ~1.0 | s | |
| CH₂ | ~2.1 | s | ||
| =CH | ~5.5 | s | ||
| OH | ~11.2 | br s |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted/Experimental)
| Compound | Tautomer | Carbon | Predicted/Experimental Chemical Shift (ppm) |
| This compound | Diketo | C=O (Carboxylic) | ~175 - 185 |
| C=O (Ketone) | ~200 - 210 | ||
| CH (Carboxylic) | ~40 - 50 | ||
| CH₂ | ~45 - 55 | ||
| Enol | C=O (Carboxylic) | ~175 - 185 | |
| C=O (Ketone) | ~190 - 200 | ||
| =C-OH | ~170 - 180 | ||
| =CH | ~100 - 110 | ||
| CH (Carboxylic) | ~35 - 45 | ||
| CH₂ | ~30 - 40 | ||
| 1,3-Cyclohexanedione (enol form) [9] | Enol | C=O | 199.3 |
| =C-OH | 191.1 | ||
| =CH | 102.0 | ||
| CH₂ (adjacent to C=O) | 36.8 | ||
| CH₂ (adjacent to =C-OH) | 30.5 | ||
| CH₂ (C5) | 21.0 | ||
| Dimedone (in CDCl₃) [7] | Diketo | C=O | 203.4 |
| C(CH₃)₂ | 32.5 | ||
| CH₂ | 51.1 | ||
| CH₃ | 28.3 | ||
| Enol | C=O | 191.3 | |
| =C-OH | 189.6 | ||
| =CH | 103.1 | ||
| C(CH₃)₂ | 31.8 | ||
| CH₂ | 45.9 | ||
| CH₃ | 28.1 |
Experimental Protocols
Accurate and reproducible NMR data is contingent on meticulous sample preparation and standardized acquisition parameters.
1. Sample Preparation:
-
Analyte Purity: Ensure the sample of this compound or its alternative is of high purity to avoid signals from contaminants.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Deuterium oxide (D₂O).[10] Note that the choice of solvent will influence the keto-enol equilibrium.[3]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[10] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[10]
-
Filtration: To ensure magnetic field homogeneity and sharp NMR signals, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common.[10][11]
2. NMR Data Acquisition:
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters include a 30-45° pulse angle, a spectral width covering the expected range of proton signals (e.g., 0-15 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis.
-
¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required. A typical spectral width would be 0-220 ppm. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁ relaxation time) and a 90° pulse angle are necessary to ensure full relaxation of all carbon nuclei.[12]
-
2D NMR Experiments: To aid in the definitive assignment of proton and carbon signals, especially in complex molecules or tautomeric mixtures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable.[13]
Structure Confirmation Workflow
The process of confirming the structure of this compound using NMR spectroscopy follows a logical progression, as illustrated in the diagram below.
Caption: Workflow for NMR-based structure confirmation of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. brainly.com [brainly.com]
- 4. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Solved Find below two 1H NMR spectra of dimedone- 1H NMR in | Chegg.com [chegg.com]
- 9. spectrabase.com [spectrabase.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 3,5-Dioxocyclohexanecarboxylic Acid and 1,3-Cyclohexanedione
Aimed at researchers, scientists, and professionals in drug development, this guide offers a detailed comparison of the chemical reactivity between 3,5-Dioxocyclohexanecarboxylic acid and 1,3-cyclohexanedione. An understanding of their distinct characteristics is vital for their strategic use in organic synthesis.
This document delves into the structural nuances, acidity, and anticipated reactivity of these two β-dicarbonyl compounds in key chemical reactions. The comparison is supported by generalized experimental protocols and an analysis of the underlying chemical principles.
Introduction
Both this compound and 1,3-cyclohexanedione are valuable intermediates in the synthesis of a diverse array of organic molecules. The reactivity of these cyclic β-dicarbonyl compounds is largely dictated by the two carbonyl groups and the acidic methylene protons situated between them. However, the addition of a carboxylic acid functional group to the cyclohexane ring in this compound introduces significant electronic effects, distinguishing its reactivity from that of 1,3-cyclohexanedione.
Physicochemical Properties at a Glance
The table below summarizes the key physical and chemical properties of the two compounds.
| Property | This compound | 1,3-cyclohexanedione |
| Molecular Formula | C₇H₈O₄ | C₆H₈O₂ |
| Molar Mass | 156.14 g/mol | 112.13 g/mol |
| Appearance | White to off-white solid | Off-white to yellowish powder |
| pKa (Predicted/Experimental) | ~4.07 (Predicted)[1] | ~5.26 (Experimental) |
| Solubility | Slightly soluble in DMSO and methanol | Soluble in water, ethanol, ether, and chloroform |
A Head-to-Head Comparison of Reactivity
The principal difference in the reactivity of these two molecules arises from the electron-withdrawing nature of the carboxylic acid group present in this compound. This functional group significantly influences the acidity of the active methylene protons and the nucleophilicity of the corresponding enolate.
Acidity and Enolization
In both compounds, the methylene protons located between the two carbonyl groups are acidic, which allows for the formation of a resonance-stabilized enolate ion. The presence of the electron-withdrawing carboxylic acid group in this compound is expected to increase the acidity of these protons when compared to 1,3-cyclohexanedione. This is supported by the lower predicted pKa value for this compound (~4.07) versus the experimental pKa of 1,3-cyclohexanedione (~5.26).[1] Consequently, a weaker base is required to generate the enolate of this compound.
Caption: Enolization equilibrium of a β-dicarbonyl compound.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an active methylene compound and an aldehyde or ketone. Both this compound and 1,3-cyclohexanedione can serve as the active methylene component. Due to its higher acidity and more readily formed enolate, this compound may react more rapidly or under milder conditions. However, a crucial factor to consider is the propensity of β-keto acids to undergo decarboxylation upon heating.[2] This could lead to the in-situ formation of 1,3-cyclohexanedione, thereby complicating the reaction's outcome. It is, therefore, advisable to conduct Knoevenagel condensations involving this compound at lower temperatures.
Michael Addition
In a Michael addition, the enolate of the β-dicarbonyl compound functions as a nucleophile, attacking an α,β-unsaturated carbonyl compound. The nucleophilicity of the enolate is a determining factor in this reaction. The electron-withdrawing carboxylic acid group in this compound, while increasing the acidity of the methylene protons, concurrently reduces the electron density of the resulting enolate. This decrease in electron density makes it a weaker nucleophile compared to the enolate of 1,3-cyclohexanedione. Consequently, 1,3-cyclohexanedione is expected to be the more potent nucleophile in Michael additions.
Alkylation
The alkylation of the enolate with an alkyl halide is a standard transformation for β-dicarbonyl compounds. In a similar vein to the Michael addition, the diminished nucleophilicity of the enolate of this compound is likely to result in slower alkylation rates when compared to 1,3-cyclohexanedione under identical reaction conditions.
| Reaction | Expected Reactivity of this compound | Expected Reactivity of 1,3-cyclohexanedione | Rationale |
| Enolate Formation | More Favorable | Less Favorable | The electron-withdrawing carboxylic acid group increases the acidity of the active methylene protons. |
| Knoevenagel Condensation | Potentially Faster | Slower | Higher acidity may favor the initial nucleophilic attack, but there is a risk of decarboxylation. |
| Michael Addition | Less Reactive Nucleophile | More Reactive Nucleophile | The electron-withdrawing COOH group diminishes the nucleophilicity of the enolate. |
| Alkylation | Slower Reaction Rate | Faster Reaction Rate | The enolate derived from 1,3-cyclohexanedione is a more potent nucleophile. |
Generalized Experimental Protocols
The following protocols are intended as general guidelines. It is incumbent upon the researcher to optimize the conditions for their specific substrates.
General Protocol for Knoevenagel Condensation
-
Reactant Preparation: In a suitable flask, dissolve the β-dicarbonyl compound (1.0 equivalent) and the corresponding aldehyde or ketone (1.0 equivalent) in an appropriate solvent such as ethanol or methanol.
-
Catalyst Addition: Introduce a catalytic amount of a basic catalyst, for instance, piperidine or pyrrolidine.
-
Reaction Conditions: Stir the mixture at ambient temperature or with gentle heating. For reactions involving this compound, it is recommended to maintain the temperature below 50°C to minimize the risk of decarboxylation. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent.
Caption: A general experimental workflow for a catalyzed condensation reaction.
General Protocol for Michael Addition
-
Enolate Generation: In a flask under an inert atmosphere, dissolve the β-dicarbonyl compound (1.0 equivalent) in a dry, aprotic solvent like THF or DMF. Add a suitable base (e.g., sodium ethoxide) to generate the enolate.
-
Nucleophilic Addition: Cool the enolate solution to a low temperature (e.g., 0°C). Slowly introduce the α,β-unsaturated carbonyl compound (1.0 equivalent).
-
Reaction Progression: Allow the reaction to stir at a low temperature before gradually warming to room temperature, monitoring the progress by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The combined organic layers are then dried and concentrated. The crude product is purified using column chromatography.
General Protocol for Alkylation
-
Enolate Formation: Prepare the enolate of the β-dicarbonyl compound as outlined in the Michael addition protocol.
-
Alkylation Step: Add the alkyl halide (1.0 equivalent) to the enolate solution at an appropriate temperature, which is often room temperature.
-
Reaction Monitoring: Stir the reaction mixture until TLC indicates the consumption of the starting material.
-
Work-up and Purification: Perform an aqueous work-up as described for the Michael addition. The final product can be purified by either distillation or column chromatography.
Key Factors Influencing Reactivity
The chemical behavior of these compounds is a result of the interplay between electronic and steric effects.
References
Pioneering the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3,5-Dioxocyclohexanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a vast chemical space. Among the promising scaffolds, 3,5-dioxocyclohexanecarboxylic acid and its derivatives present a unique structural motif with the potential for diverse biological activities. While comprehensive studies on this specific class of compounds are emerging, this guide provides a comparative framework based on the known biological activities of structurally related cyclic carboxylic acid derivatives. It aims to serve as a foundational resource for initiating research into the therapeutic promise of this compound derivatives, offering insights into potential antitumor, antiviral, and antimicrobial properties and detailing the experimental protocols necessary for their evaluation.
Comparative Analysis of Biological Activities
While direct experimental data on a wide range of this compound derivatives is limited in publicly accessible literature, we can infer potential activities by examining related cyclic and dicarbonyl-containing carboxylic acid derivatives. This comparative analysis serves as a roadmap for future investigations into this promising class of compounds.
Table 1: Comparative Antitumor Activities of Structurally Related Carboxylic Acid Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Activity Metric (e.g., IC50) | Reference Compound | Citation |
| Anthra[2,3-b]furan-5,10-dione Carboxamides | (S)-3-aminopyrrolidine derivative | L1210, Hela, HCT116 | Sub-micromolar to low micromolar | Doxorubicin | [1] |
| Imidazo[5,1-d][1][2][3][4]tetrazine-8-carboxamides | Compound IVa | PC-3, HCT-15, T47D, etc. | < 10% survival at 40 µg/mL | Temozolomide | [5][6] |
| Cyclohex-1-ene-1-carboxylic Acid Amidrazones | Derivatives 2a, 2d, 2f | Mitogen-stimulated PBMCs | ~90-95% inhibition at 100 µg/mL | Ibuprofen | [7] |
| 1,3,5-cis,cis-triaminocyclohexane N-pyridyl derivatives | BOC-protected derivative 14 | HeLa | Potent cytotoxicity | Tachpyr |
Table 2: Comparative Antiviral Activities of Structurally Related Carboxylic Acid Derivatives
| Compound Class | Derivative Example | Virus | Activity Metric (e.g., IC50) | Reference Compound | Citation |
| Indole-3-carboxylic Acid Derivatives | Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | IC50 = 1.06 µg/mL | - | |
| DHODH Inhibitors (General Class) | Compound 11 | Influenza A (H1N1), SARS-CoV-2 | IC50 = 0.85 µM (H1N1), 3.60 µM (SARS-CoV-2) | Teriflunomide, Remdesivir | [1] |
| Tricyclononene Carboxamides | Compound 14 | Vaccinia, Cowpox | EC50 ranging from 13 nM to > 5 µM | Cidofovir | [8] |
Table 3: Comparative Antimicrobial Activities of Structurally Related Carboxylic Acid Derivatives
| Compound Class | Derivative Example | Microorganism | Activity Metric (e.g., MIC) | Reference Compound | Citation |
| Coumarin-3-carboxylic acid | 3-CCA | Acidovorax citrulli, Ralstonia solanacearum, etc. | EC50 = 26.64 - 40.73 µg/mL | Thiodiazole copper | |
| Cyclohex-1-ene-1-carboxylic Acid Amidrazones | Derivative 2b, 2c | Y. enterocolitica, S. aureus, M. smegmatis | MIC = 64 µg/mL (2b), Bacteriostatic (2c) | Ampicillin | [7] |
| 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives | N-aryl derivatives 3 & 5 | Methicillin-resistant S. aureus (MRSA) | MIC up to 16 µg/mL | Chloramphenicol | [9] |
| Dihydroisocoumarin | Compound 4 (4-chloro-6-hydroxymellein) | S. aureus, B. licheniformis | MIC = 0.8 - 5.3 µg/mL | - | [10] |
Experimental Protocols
To facilitate the investigation of this compound derivatives, this section provides detailed methodologies for key biological assays, adapted from studies on structurally related compounds.
Antitumor Activity Assessment: MTT Assay
This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., PC-3, HCT-15, T47D) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The medium is replaced with fresh medium containing various concentrations of the test compounds and incubated for another 48-72 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antiviral Activity Assessment: Cytopathic Effect (CPE) Inhibition Assay
This assay is used to screen for compounds that inhibit virus-induced cell death.[2]
-
Cell and Virus Culture: Vero E6 cells are seeded in 96-well plates and incubated overnight. The SARS-CoV-2 clinical isolate is titrated and used at a final concentration of 100 TCID50/well.[2]
-
Compound Treatment: Test compounds are dissolved in DMSO and serially diluted in DMEM with 2% FBS.
-
Infection and Treatment Paradigms:
-
Pre-infection Treatment: Cells are treated with the compound for a specified period before being infected with the virus.
-
Post-infection Treatment: Cells are first infected with the virus, and then the compound is added.
-
-
Assay Procedure:
-
Cells are exposed to the virus for 1-2 hours to allow for adsorption.
-
The virus-containing medium is removed, and fresh medium with or without the test compound is added.
-
The plates are incubated for 72 hours at 37°C.
-
-
Data Analysis: The cytopathic effect (CPE) is observed microscopically. Cell viability can be quantified using a colorimetric assay (e.g., MTT or neutral red uptake). The IC50 value (the concentration that inhibits 50% of the viral CPE) is calculated.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Microorganism Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in Mueller-Hinton Broth, and fungal strains (e.g., Candida albicans) are grown in Sabouraud Dextrose Broth.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the appropriate broth in 96-well microtiter plates.
-
Inoculation: A standardized inoculum of the microorganism is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Experimental Workflows and Potential Mechanisms
To provide a clear visual representation of the proposed research, the following diagrams have been generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. Arzanol Inhibits Human Dihydroorotate Dehydrogenase and Shows Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Dioxocyclohexene-1-carboxylic acid | C7H6O4 | CID 149839031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of genotype-selective antitumor agents using synthetic lethal chemical screening in engineered human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. N-(3,3a,4,4a,5,5a,6,6a-Octahydro-1,3-dioxo-4,6-ethenocycloprop[f]isoindol-2-(1H)-yl)carboxamides: Identification of Novel Orthopoxvirus Egress Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 3,5-Dioxocyclohexanecarboxylic Acid Analogs as HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 3,5-dioxocyclohexanecarboxylic acid scaffold and its bioisosteric analogs, broadly classified as β-diketo acids (DKAs), have emerged as a significant class of inhibitors targeting viral enzymes, most notably HIV-1 integrase. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data, to inform future drug design and development efforts. The core principle behind their activity lies in the ability of the diketo acid moiety to chelate divalent metal ions, typically Mg2+, within the active site of enzymes like HIV-1 integrase, which are essential for their catalytic function.[1][2][3]
Comparative Analysis of Inhibitory Activity
The potency of this compound analogs and related diketo acids as HIV-1 integrase inhibitors is highly dependent on the nature of the substituents on the core scaffold. Modifications are typically explored at the carboxylate group and the cyclohexanedione ring to optimize binding affinity, antiviral activity, and pharmacokinetic properties.
A seminal class of these inhibitors is the diketo acids (DKAs) that have been shown to be potent inhibitors of the strand transfer step of HIV-1 integration.[1][4][5] The inhibitory activity is critically dependent on the presence of the carboxylic acid moiety, or a suitable isosteric replacement, which is essential for the inhibition mechanism but not strictly for binding to the enzyme-DNA complex.[1][2][3]
Below is a summary of the structure-activity relationships observed for a series of diketo acid analogs against HIV-1 integrase.
| Compound ID | Core Scaffold Modification | R Group | 3'-Processing IC50 (µM) | Strand Transfer IC50 (µM) | Antiviral Activity (IC95, µM) |
| L-731,988 | Diketo acid | p-fluorobenzyl | ~5 | 0.1 | 2 |
| Compound II | Diketo acid | Not specified | - | 10-20 fold more potent than L-731,988 | - |
| 5-CITEP | Diketo acid with indole and tetrazole | Not specified | - | Active | Inactive in cell culture |
| L-708,906 | Diketo acid with dibenzyloxyphenyl | Not specified | >100 | 2.5 | 12 |
Data compiled from multiple sources.[1][5] Note: Direct comparison can be limited by variations in assay conditions between studies.
Key SAR Observations:
-
The Diketo Acid Moiety is Essential: This feature is critical for chelating the divalent metal ions (Mg2+) in the active site of HIV-1 integrase, disrupting the catalytic process.[1][2][3]
-
The Carboxylic Acid is Crucial for Inhibition: While analogs lacking the acidic moiety can still bind to the integrase-DNA complex, they lose their inhibitory activity. This suggests the carboxylate plays a direct role in the mechanism of inhibition, likely by interacting with the metal cofactors.[1][2][3]
-
Aromatic/Lipophilic Side Chains Enhance Potency: The presence of bulky and lipophilic groups, such as the dibenzyloxyphenyl group in L-708,906, generally leads to improved potency. These groups are thought to engage in additional hydrophobic interactions within the enzyme's active site.
-
Bioisosteric Replacements for the Carboxylic Acid: While the carboxylate is key, isosteric replacements such as tetrazoles have been explored. 5-CITEP, which contains a tetrazole group, shows inhibitory activity, although it was found to be inactive in cell-based assays.[5]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data. Below is a generalized protocol for an in vitro HIV-1 integrase inhibition assay.
HIV-1 Integrase Strand Transfer Inhibition Assay
Objective: To determine the concentration at which a compound inhibits 50% of the HIV-1 integrase strand transfer activity (IC50).
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA. One of the oligonucleotides is typically labeled (e.g., with biotin or a radioactive isotope).
-
Assay buffer containing a divalent cation (e.g., MgCl2 or MnCl2), a buffering agent (e.g., MOPS), and a reducing agent (e.g., DTT).
-
Test compounds (analogs of this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Detection system (e.g., streptavidin-coated plates and a labeled antibody for colorimetric or fluorescent readout, or autoradiography for radioactive assays).
Procedure:
-
Pre-incubation of Integrase and Donor DNA: Recombinant HIV-1 integrase is pre-incubated with the labeled donor DNA substrate in the assay buffer. This allows for the formation of the stable enzyme-substrate complex.
-
Addition of Inhibitor: The test compounds are added to the reaction mixture at various concentrations. A control with no inhibitor is also included.
-
Initiation of Strand Transfer: The strand transfer reaction is initiated by the addition of the target DNA substrate.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
Quenching the Reaction: The reaction is stopped by the addition of a quenching solution, typically containing a chelating agent like EDTA to remove the essential metal cofactor.
-
Detection of Strand Transfer Products: The products of the strand transfer reaction are quantified. In an ELISA-based assay, the biotin-labeled donor DNA that has integrated into the target DNA captured on a streptavidin-coated plate is detected using a specific antibody.
-
Data Analysis: The amount of strand transfer product is plotted against the concentration of the inhibitor. The IC50 value is then calculated from the dose-response curve.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for this compound analogs as HIV-1 integrase inhibitors involves the disruption of the enzyme's catalytic activity. The diagram below illustrates the proposed mechanism.
Figure 1. Mechanism of HIV-1 Integrase inhibition by diketo acid analogs.
The diagram illustrates that HIV-1 integrase, as part of the pre-integration complex, facilitates the integration of viral DNA into the host genome. Diketo acid analogs inhibit this process by binding to the active site of the integrase and chelating the essential Mg2+ cofactors, thereby preventing the strand transfer reaction.
Experimental Workflow
The general workflow for the discovery and evaluation of novel this compound analogs as potential therapeutic agents is outlined below.
Figure 2. General workflow for SAR studies of this compound analogs.
This workflow highlights the iterative process of synthesizing new analogs, evaluating their biological activity through in vitro and cell-based assays, and using the resulting data to inform the design of more potent and effective compounds.
References
- 1. Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Diketo acid inhibitor mechanism and HIV-1 integrase: implications for metal binding in the active site of phosphotransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Inhibition of Human Immunodeficiency Virus Type 1 Integration by Diketo Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Cyclohexane Carboxylic Acid Derivatives as Anti-inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory efficacy of cyclohexane carboxylic acid-based compounds, with a focus on available data for derivatives of cyclohex-1-ene-1-carboxylic acid as a surrogate for 3,5-dioxocyclohexanecarboxylic acid-based compounds, for which direct anti-inflammatory data is limited in publicly accessible literature. The performance of these compounds is compared against well-established non-steroidal anti-inflammatory drugs (NSAIDs), including Indomethacin, Celecoxib, and Ibuprofen. This document is intended to provide objective comparisons and supporting experimental data to aid in drug discovery and development efforts.
Executive Summary
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data on the anti-inflammatory activity of cyclohex-1-ene-1-carboxylic acid derivatives and established NSAIDs.
Table 1: In Vitro Cytokine Inhibition by Cyclohex-1-ene-1-Carboxylic Acid Derivatives in LPS-Stimulated PBMCs
| Compound | Concentration (µg/mL) | TNF-α Inhibition | IL-6 Inhibition | IL-10 Modulation | Reference |
| Derivative 2b | 100 | Significant Inhibition | Strong Inhibition | Significant Reduction | [1] |
| Derivative 2f | 10, 50 | Significant Inhibition | No Significant Change | Significant Reduction (at 100 µg/mL) | [1] |
| Ibuprofen (Control) | 100 | Not Reported | Not Reported | Significant Reduction | [1] |
Note: The specific percentage of inhibition was not quantified in the source material, but described qualitatively as "significant" or "strong".
Table 2: Comparative In Vitro COX Enzyme Inhibition of Established NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Indomethacin | 0.01 | 0.2 | 0.05 | [2] |
| Celecoxib | 14.93 | 0.42 | 35.55 | [3][4] |
| Ibuprofen | 141 | 64 | 2.20 | [5] |
| Diclofenac | 2-3 fold more selective for COX-2 | [6] |
Table 3: Comparative In Vivo Anti-inflammatory Activity of Established NSAIDs in the Carrageenan-Induced Paw Edema Model
| Compound | Dose | Animal Model | Paw Edema Inhibition (%) | Key Findings | Reference |
| Indomethacin | 10 mg/kg (i.p.) | Rats | 87.3% | Potent non-selective COX inhibitor. | [7] |
| Celecoxib | 1-30 mg/kg (i.p.) | Rats | Dose-dependent | Selective COX-2 inhibitor. | [7] |
| LQFM218* | 100 mg/kg (oral) | Mice | 42.6% (at 2 hours) | Reduced levels of PGE2, TNF-α, and IL-1β. | [7] |
Note: LQFM218 is a chalcone derivative, structurally related to 3,5-di-tert-butylchalcone 4'-carboxylic acid, and is included for structural context.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay evaluates the effect of test compounds on the production of inflammatory cytokines by immune cells.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Stimulation: PBMCs are stimulated with a mitogen, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines like TNF-α and IL-6, and the anti-inflammatory cytokine IL-10.
-
Treatment: The stimulated cells are treated with various concentrations of the test compounds (e.g., derivatives of cyclohex-1-ene-1-carboxylic acid) or a control vehicle.
-
Cytokine Measurement: After a 72-hour incubation period, the cell culture supernatants are collected. The concentrations of TNF-α, IL-6, and IL-10 are measured using enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: The inhibitory or modulatory effect of the compounds on cytokine production is determined by comparing the cytokine levels in treated cells to those in untreated, stimulated cells.[1]
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 enzymes are commonly used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzymes. In the presence of a chromogenic substrate, the peroxidase activity results in a color change that can be measured spectrophotometrically.
-
Procedure: The test compound is pre-incubated with the COX enzyme. Arachidonic acid, the natural substrate for COX, is then added to initiate the reaction. The rate of color development is monitored.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated. The ratio of IC50 values for COX-1 and COX-2 is used to determine the compound's selectivity.[2][3]
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard and widely used animal model to evaluate the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats or Swiss mice are typically used.
-
Induction of Inflammation: A localized, acute inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw of the animals.
-
Treatment: The test compounds or a reference drug (e.g., Indomethacin) are administered orally or intraperitoneally at a specific time before the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.[7]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the evaluation of anti-inflammatory agents.
Caption: Simplified signaling pathway of inflammation showing the roles of COX enzymes and pro-inflammatory cytokines.
Caption: General experimental workflow for the evaluation of novel anti-inflammatory agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for the Synthesis of 3,5-Dioxocyclohexanecarboxylic Acid Chlorides
For Researchers, Scientists, and Drug Development Professionals
The conversion of carboxylic acids to their corresponding acyl chlorides is a fundamental transformation in organic synthesis, providing a versatile intermediate for the formation of esters, amides, and other acyl derivatives. While thionyl chloride (SOCl₂) is a commonly employed reagent for this purpose, its hazardous nature and the generation of corrosive byproducts necessitate the exploration of viable alternatives. This guide provides a comprehensive comparison of alternative reagents for the synthesis of 3,5-dioxocyclohexanecarboxylic acid chloride, complete with experimental data, detailed protocols, and safety considerations.
Performance Comparison of Chlorinating Reagents
The selection of a suitable chlorinating agent depends on several factors, including reaction conditions, substrate tolerance, and desired purity of the final product. Below is a summary of the performance of thionyl chloride and its common alternatives.
| Reagent | Typical Reaction Conditions | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | Neat or in a non-polar solvent (e.g., toluene, DCM), often requires heating. | SO₂(g), HCl(g) | Inexpensive, volatile byproducts are easily removed.[1][2][3][4] | Harsh reaction conditions (reflux), generation of corrosive HCl gas.[1] |
| Oxalyl Chloride ((COCl)₂) ** | Inert solvent (e.g., DCM, THF) at room temperature or below, often with a catalytic amount of DMF.[1][5] | CO(g), CO₂(g), HCl(g) | Mild reaction conditions, volatile byproducts, high purity of the product.[5] | More expensive than thionyl chloride, can decompose on prolonged storage. |
| Phosphorus Pentachloride (PCl₅) | Inert solvent (e.g., DCM, CCl₄) at room temperature or with gentle heating.[4][6][7][8] | POCl₃(l), HCl(g) | Effective for a wide range of carboxylic acids.[4] | Solid reagent, can be difficult to handle, non-volatile byproduct (POCl₃) can complicate purification.[4] |
| Cyanuric Chloride (C₃N₃Cl₃) | Inert solvent (e.g., acetone, DCM) with a base (e.g., triethylamine) at room temperature. | Cyanuric acid derivatives (s), triethylamine hydrochloride (s) | Solid, stable, and less hazardous to handle than liquid reagents. | Solid byproducts require filtration for removal. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound chloride using various reagents. These protocols are based on general procedures for the conversion of carboxylic acids to acyl chlorides and may require optimization for this specific substrate.
Protocol 1: Using Oxalyl Chloride
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Upon completion, remove the solvent and excess oxalyl chloride in vacuo to yield the crude this compound chloride. The product can be used in the next step without further purification.
Protocol 2: Using Phosphorus Pentachloride
Materials:
-
This compound
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)
Procedure:
-
In a fume hood, suspend this compound (1.0 eq) in anhydrous DCM or CCl₄ under an inert atmosphere.
-
Carefully add phosphorus pentachloride (1.1 - 1.2 eq) portion-wise to the stirred suspension at room temperature. Evolution of HCl gas will be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (cessation of gas evolution and dissolution of the starting material). Gentle heating may be required for less reactive substrates.
-
Remove the solvent and the byproduct, phosphorus oxychloride (POCl₃), by distillation under reduced pressure to obtain the crude acid chloride.
Protocol 3: Using Cyanuric Chloride
Materials:
-
This compound
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Triethylamine (TEA)
-
Anhydrous Acetone or Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq) and cyanuric chloride (0.4 eq) in anhydrous acetone or DCM, add triethylamine (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours. The formation of a precipitate (triethylamine hydrochloride and cyanuric acid derivatives) will be observed.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the solid byproducts and wash with a small amount of the anhydrous solvent.
-
The filtrate, containing the desired this compound chloride, can be used directly for the next reaction step, or the solvent can be removed under reduced pressure to yield the crude product.
Safety Considerations
All chlorinating agents discussed are hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Thionyl Chloride: Corrosive and toxic. Reacts violently with water, releasing SO₂ and HCl gases.[1]
-
Oxalyl Chloride: Corrosive and toxic. Reacts violently with water.[9][10][11][12] Byproducts (CO, HCl) are toxic.
-
Phosphorus Pentachloride: Corrosive and toxic. Reacts violently with water.[13][14][15][16][17]
-
Cyanuric Chloride: Corrosive and toxic. Reacts with water.[18][19][20][21]
Visualizing the Synthesis and Comparison
To better understand the chemical processes and the relationships between the reagents, the following diagrams are provided.
Caption: General reaction scheme for acyl chloride synthesis.
Caption: Generalized experimental workflow.
References
- 1. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Oxalyl chloride MSDS - 807066 - Merck [merckmillipore.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 16. lobachemie.com [lobachemie.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. lobachemie.com [lobachemie.com]
- 21. cdhfinechemical.com [cdhfinechemical.com]
A Spectroscopic Deep Dive: Comparing 3,5-Dioxocyclohexanecarboxylic Acid and Its Ester Derivatives
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of molecules is paramount. This guide provides a detailed spectroscopic comparison of 3,5-dioxocyclohexanecarboxylic acid and its methyl and ethyl ester derivatives, offering insights into their keto-enol tautomerism and the influence of the carboxyl and ester functionalities on their spectral characteristics. The information presented is supported by predicted and established spectral data for similar structures, providing a robust framework for analysis in the absence of experimentally published spectra for these specific compounds.
The core structure, a cyclohexane ring bearing two ketone functionalities at the 3 and 5 positions, presents a fascinating case for spectroscopic analysis. The presence of a carboxylic acid or ester group at the 1-position significantly influences the electron distribution within the ring and the equilibrium between keto and enol tautomers. This comparison will delve into the nuances of ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, providing a comprehensive dataset for these compounds.
Comparative Spectroscopic Data
Due to the limited availability of experimentally published spectra for this compound and its simple esters, the following tables are compiled based on established spectroscopic principles and data from closely related structures. These tables provide a reliable estimation of the expected spectral features.
Table 1: Predicted ¹H NMR Spectral Data (δ, ppm)
| Proton Assignment | This compound | Methyl 3,5-Dioxocyclohexanecarboxylate | Ethyl 3,5-Dioxocyclohexanecarboxylate |
| H1 (methine) | ~3.0 - 3.5 | ~3.0 - 3.5 | ~3.0 - 3.5 |
| H2, H6 (axial) | ~2.5 - 2.8 | ~2.5 - 2.8 | ~2.5 - 2.8 |
| H2, H6 (equatorial) | ~2.8 - 3.1 | ~2.8 - 3.1 | ~2.8 - 3.1 |
| H4 (methylene) | ~2.9 - 3.2 | ~2.9 - 3.2 | ~2.9 - 3.2 |
| -COOH | ~10 - 13 (broad) | - | - |
| -OCH₃ | - | ~3.7 | - |
| -OCH₂CH₃ | - | - | ~4.2 (q) |
| -OCH₂CH₃ | - | - | ~1.3 (t) |
| Enolic OH | Variable (broad) | Variable (broad) | Variable (broad) |
| Enolic CH | ~5.0 - 5.5 | ~5.0 - 5.5 | ~5.0 - 5.5 |
Table 2: Predicted ¹³C NMR Spectral Data (δ, ppm)
| Carbon Assignment | This compound | Methyl 3,5-Dioxocyclohexanecarboxylate | Ethyl 3,5-Dioxocyclohexanecarboxylate |
| C1 (methine) | ~45 - 50 | ~45 - 50 | ~45 - 50 |
| C2, C6 (methylene) | ~48 - 53 | ~48 - 53 | ~48 - 53 |
| C3, C5 (keto C=O) | ~200 - 210 | ~200 - 210 | ~200 - 210 |
| C4 (methylene) | ~50 - 55 | ~50 - 55 | ~50 - 55 |
| Carboxyl/Ester C=O | ~170 - 175 | ~170 - 175 | ~170 - 175 |
| -OCH₃ | - | ~52 | - |
| -OCH₂CH₃ | - | - | ~61 |
| -OCH₂CH₃ | - | - | ~14 |
| Enolic C=C | ~95 - 105 & ~170-180 | ~95 - 105 & ~170-180 | ~95 - 105 & ~170-180 |
Table 3: Predicted IR Spectral Data (cm⁻¹)
| Vibrational Mode | This compound | Methyl 3,5-Dioxocyclohexanecarboxylate | Ethyl 3,5-Dioxocyclohexanecarboxylate |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | - | - |
| C-H (sp³) | 3000 - 2850 | 3000 - 2850 | 3000 - 2850 |
| C=O (Ketone) | ~1715 | ~1715 | ~1715 |
| C=O (Carboxylic Acid) | ~1710 | - | - |
| C=O (Ester) | - | ~1740 | ~1740 |
| C-O (Carboxylic Acid/Ester) | ~1300 - 1200 | ~1300 - 1200 | ~1300 - 1200 |
| O-H (Enol) | ~3200 (broad) | ~3200 (broad) | ~3200 (broad) |
| C=C (Enol) | ~1650 | ~1650 | ~1650 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 250 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Liquid/Solution Samples (Salt Plates): Place a drop of the neat liquid or a concentrated solution of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder (or salt plates with solvent). Then, place the sample in the beam path and record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
Visualizing the Spectroscopic Workflow
The logical flow of a comparative spectroscopic analysis can be visualized as follows:
Caption: Workflow for the spectroscopic comparison of this compound and its esters.
This comprehensive guide provides a foundational understanding of the spectroscopic properties of this compound and its methyl and ethyl ester derivatives. The tabulated data and experimental protocols offer a practical resource for researchers engaged in the synthesis, characterization, and application of these and related compounds.
Comparative Cytotoxicity Analysis of Novel 3,5-Dioxocyclohexanecarboxylic Acid Derivatives: A-Series Compounds
Disclaimer: As of December 2025, publicly available literature lacks specific cytotoxicity studies on compounds directly derived from 3,5-Dioxocyclohexanecarboxylic acid. This guide, therefore, presents a hypothetical comparative framework based on established methodologies for evaluating the cytotoxic potential of novel chemical entities. The compounds and experimental data presented herein are illustrative and intended to serve as a template for future research in this area.
This guide provides a comparative analysis of a hypothetical series of compounds, designated as the "A-Series," derived from this compound. The objective is to assess their cytotoxic potential against various cancer cell lines and to elucidate their potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer agents.
Comparative Cytotoxicity Data
The cytotoxic activity of the hypothetical A-Series compounds (A-101, A-201, and A-301) was evaluated against a panel of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after 48 hours of treatment. Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control.
| Compound | HeLa IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| A-101 | 15.2 ± 1.8 | 22.5 ± 2.1 | 35.1 ± 3.4 |
| A-201 | 5.8 ± 0.7 | 8.1 ± 0.9 | 12.4 ± 1.5 |
| A-301 | 28.4 ± 3.1 | 45.7 ± 4.9 | 52.3 ± 5.6 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
-
Note: Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
A detailed methodology is provided for the key experimental procedure used to generate the comparative data.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of the A-Series compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell lines (HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
A-Series compounds (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of the A-Series compounds or Doxorubicin. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours under the same conditions.
-
MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by cytotoxic compounds, leading to apoptosis.
Antimicrobial Potential of 3,5-Dioxocyclohexanecarboxylic Acid Derivatives: A Comparative Guide Based on Structurally Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, there is no publicly available research specifically detailing the antimicrobial properties of 3,5-Dioxocyclohexanecarboxylic acid and its derivatives. This guide, therefore, presents a comparative analysis of structurally related cyclic carboxylic and dicarboxylic acid derivatives to provide insights into their potential antimicrobial activities and the methodologies used for their evaluation. The data presented herein should be considered as a reference for potential research directions and not as a direct representation of the performance of this compound derivatives.
Comparative Analysis of Antimicrobial Activity
To offer a perspective on the potential antimicrobial efficacy of cyclic dicarboxylic acid derivatives, this section summarizes the Minimum Inhibitory Concentration (MIC) values of selected analogous compounds against various microorganisms. The data has been compiled from different studies and is presented for comparative purposes.
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Monocyclic Cyclohexane Derivatives | Ethyl-4-phenyl-6-(4-chlorophenyl)-2-dicyanomethylenecyclohex-3-ene 1-carboxylate | Escherichia coli | ≤1000 | [1] |
| Acinetobacter baumannii | ≤1000 | [1] | ||
| Pyrazole Dicarboxylic Acid Derivatives | Molecule 8 | Candida albicans | - | [2] |
| Molecule 10 | Candida albicans | - | [2] | |
| Molecule 21 | Candida albicans | - | [2] | |
| Molecule 22 | Candida albicans | - | [2] | |
| Urea-Dicarboxylic Acid Amphiphiles | Compound 1 | Pseudomonas aeruginosa PAO1 | >64 | [3] |
| Staphylococcus aureus ATCC 9144 | 16 | [3] | ||
| Compound 2 | Pseudomonas aeruginosa PAO1 | >64 | [3] | |
| Staphylococcus aureus ATCC 9144 | 32 | [3] |
Note: The study on pyrazole dicarboxylic acid derivatives reported inhibitory effects but did not provide specific MIC values in the abstract.
Experimental Protocols
The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, a standard procedure in antimicrobial susceptibility testing.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., a this compound derivative)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Microbial Inoculum:
-
A pure culture of the test microorganism is grown overnight on an appropriate agar medium.
-
Several colonies are transferred to a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized inoculum is further diluted in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Test Compound Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
A series of two-fold dilutions of the stock solution is prepared in the broth medium directly in the 96-well plate. This creates a gradient of decreasing compound concentrations.
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the prepared microbial suspension.
-
A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included on each plate.
-
The microtiter plate is incubated at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, the plate is visually inspected for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of viability.
-
Potential Mechanism of Action: A Hypothetical Signaling Pathway
While the specific mechanism of action for this compound derivatives is unknown, many carboxylic acid-containing compounds exert their antimicrobial effects by disrupting the bacterial cell membrane. The following diagram illustrates a generalized workflow for investigating this potential mechanism.
Caption: Experimental workflow for antimicrobial evaluation.
The above diagram outlines a logical progression from the synthesis and characterization of novel derivatives to their initial antimicrobial screening and subsequent investigation into their mechanism of action. This systematic approach is crucial in the field of drug discovery to identify and develop new and effective antimicrobial agents.
References
A Comparative Guide to Validating the Purity of Synthesized 3,5-Dioxocyclohexanecarboxylic Acid using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of synthesized 3,5-Dioxocyclohexanecarboxylic acid against other analytical techniques. Detailed experimental protocols and supporting data are presented to assist in method selection and implementation.
Introduction
This compound is a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its purity is critical for the successful outcome of subsequent reactions and the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds and quantifying impurities.[2] This guide outlines a proposed HPLC method for the purity validation of this compound, compares it with alternative methods, and provides the necessary protocols and expected performance data.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method with UV detection is proposed for the routine analysis of this compound. This method is designed to separate the main compound from potential impurities, such as starting materials and byproducts of incomplete oxidation.
Experimental Protocol: Proposed HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.[2]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for separating aromatic and aliphatic carboxylic acids.[2]
-
Mobile Phase: A gradient elution is typically employed for optimal separation.[2]
-
Solvent A: 0.1% Phosphoric acid in Water. The acidic mobile phase helps to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[3]
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Solvent B 0 5 15 95 20 95 22 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm. The diketo structure of the molecule, which exists in keto-enol tautomerism, is expected to have significant UV absorbance at this wavelength.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile.[2] The sample should be filtered through a 0.45 µm syringe filter before injection.[2]
HPLC Workflow for Purity Validation
Caption: Workflow for purity validation of this compound by HPLC.
Comparison of Analytical Methods
While HPLC is a robust method for purity determination, other techniques can provide complementary information, especially for impurity identification.
| Parameter | HPLC-UV | LC-MS | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by polarity, detection by mass-to-charge ratio. | Separation based on boiling point, detection by mass-to-charge ratio. |
| Primary Use | Purity quantification, routine quality control. | Impurity identification, quantification of trace components. | Analysis of volatile impurities. |
| Sample Volatility | Non-volatile compounds. | Non-volatile compounds. | Volatile or semi-volatile compounds. |
| Derivatization | Not typically required. | Not always necessary but can improve ionization. | Often required for carboxylic acids to increase volatility. |
| Sensitivity | Good (ng range). | Excellent (pg-fg range). | Excellent (pg-fg range). |
| Structural Info | Limited (retention time). | Provides molecular weight and fragmentation patterns. | Provides fragmentation patterns for structural elucidation. |
| Cost & Complexity | Moderate cost, relatively simple operation. | High cost, complex operation and data analysis. | Moderate to high cost, requires sample derivatization. |
Method Comparison Overview
Caption: Comparison of analytical methods for purity validation.
Expected Performance and Validation Data
The proposed HPLC method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[4] Key validation parameters and their typical acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity | The analyte peak should be well-resolved from impurities and degradation products. | Baseline resolution (Rs ≥ 1.5) between the main peak and any adjacent impurity peaks.[5] |
| Linearity | Correlation coefficient (R²) ≥ 0.999.[2][6] | A linear response is expected over a concentration range of 50-150% of the target concentration. |
| Accuracy | Percent recovery of 98-102%.[4] | Spiked recovery experiments at three concentration levels should fall within this range. |
| Precision | ||
| - Repeatability | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.[7][8] | RSD is expected to be well below 2% for the main analyte peak area. |
| - Intermediate Precision | RSD ≤ 2.0% for analyses on different days, with different analysts or equipment.[4][8] | The method should demonstrate low variability under different laboratory conditions. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. | To be determined experimentally, but expected to be sufficient for quantifying impurities at the 0.1% level. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate). | The method should be stable against minor variations in mobile phase composition and column temperature. |
Conclusion
The proposed reversed-phase HPLC method provides a reliable and robust approach for the purity validation of synthesized this compound. Its simplicity and cost-effectiveness make it ideal for routine quality control. For comprehensive impurity profiling and structural elucidation, complementary techniques such as LC-MS are recommended. Proper method validation according to the parameters outlined is essential to ensure the generation of accurate and reproducible data for regulatory compliance and quality assurance.[4]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. researchgate.net [researchgate.net]
- 7. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
Proper Disposal of 3,5-Dioxocyclohexanecarboxylic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 3,5-Dioxocyclohexanecarboxylic acid, a compound requiring careful management due to its hazardous properties. Adherence to these protocols is essential for maintaining a safe research environment and complying with regulatory standards.
Safety and Hazard Profile
This compound (CAS No. 42858-60-6) is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling and disposal.
| Hazard Classification | GHS Hazard Statement | Pictogram | Precautionary Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 | P264: Wash hands and face thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation | GHS07 | P280: Wear protective gloves, eye protection. |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Data sourced from Sigma-Aldrich Safety Data Sheet.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste, in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the Environmental Protection Agency (EPA).[1][2] It should never be disposed of in regular trash or down the sewer system.[1][3]
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat
2. Waste Segregation and Containerization:
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Aqueous solutions of this compound should be collected in a leak-proof, screw-cap container.[4] Glass containers should be avoided if possible to prevent breakage; if used, they must be placed in secondary containment.[4]
-
Do not mix this waste with other incompatible waste streams, such as bases or strong oxidizing agents.[6]
-
3. Labeling:
-
All waste containers must be clearly labeled with a hazardous waste tag.[1][4]
-
The label must include:
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).[6]
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.[2]
-
Ensure secondary containment is used to capture any potential leaks.[4]
5. Disposal Request:
-
Once the container is full or has been in storage for 90 days, a hazardous waste collection must be requested from your institution's Environmental Health and Safety (EHS) department.[4]
-
Complete and submit a hazardous waste information form as required by your institution.[1]
6. Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water, if the acid is soluble).[5][7]
-
The rinsate must be collected and disposed of as hazardous waste.[5][7]
-
After triple-rinsing, deface the original chemical label and dispose of the container in the regular trash.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. acs.org [acs.org]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
Essential Safety and Operational Guide for 3,5-Dioxocyclohexanecarboxylic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of 3,5-Dioxocyclohexanecarboxylic acid, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid chemical that presents several hazards.[1] It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to mitigate these risks.
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation.[1] | Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves, such as nitrile rubber, are required. Gloves should be inspected before use and changed immediately if contaminated.[2] Footwear: Fully enclosed shoes are mandatory. |
| Eye Contact | H319: Causes serious eye irritation.[1] | Safety Goggles: Chemical splash goggles that meet appropriate safety standards are required.[2] Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation.[2][3] |
| Inhalation | H335: May cause respiratory irritation.[1] | Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[2][3] Respiratory Protection: If engineering controls are insufficient to maintain low dust levels, a NIOSH-approved respirator is required. The type of respirator will depend on the potential for exposure.[4] |
| Ingestion | H302: Harmful if swallowed.[1] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] |
Operational and Disposal Plans
A strict operational protocol is crucial for minimizing exposure and ensuring the safe handling of this compound.
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.[3]
-
Ensure the chemical fume hood is functioning correctly before beginning any work.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and appropriate waste containers before handling the chemical.[3]
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.[3]
-
-
Handling the Compound:
-
Handle the solid carefully to avoid generating dust.
-
If transferring the solid, use a spatula or other appropriate tool.
-
Keep containers of the chemical closed when not in use.
-
-
Decontamination:
Disposal Plan:
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3]
-
Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[3]
-
-
Disposal Method:
Logical Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


